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  • Product: (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride
  • CAS: 1844884-59-8

Core Science & Biosynthesis

Foundational

The Definitive Guide to the Solubility of (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride in DMSO: Predictive Modeling and Empirical Protocols

Target Audience: Researchers, Medicinal Chemists, and DMPK Scientists Topic: Physicochemical profiling and DMSO solubility determination for CAS 1844884-59-8 Executive Summary In early-stage drug discovery, the preparati...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and DMPK Scientists Topic: Physicochemical profiling and DMSO solubility determination for CAS 1844884-59-8

Executive Summary

In early-stage drug discovery, the preparation of highly concentrated, stable stock solutions is a fundamental prerequisite for high-throughput screening (HTS) and in vitro ADME profiling[1][2]. (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride (CAS: 1844884-59-8) is a highly polar, low-molecular-weight building block frequently utilized in the synthesis of complex pharmaceutical intermediates[3][4].

Because poor solubility in dimethyl sulfoxide (DMSO) can lead to false negatives in biological assays or erratic structural modifications during library synthesis[1][5], understanding the solvation dynamics of this specific hydrochloride salt is critical. This whitepaper provides an in-depth analysis of the physicochemical interactions between this compound and DMSO, predictive solubility modeling, and a self-validating empirical protocol for thermodynamic solubility quantification[6][7].

Physicochemical Profiling & Solvation Dynamics

To predict and manipulate the solubility of (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride, we must first deconstruct its molecular architecture and understand the causality of its interaction with DMSO.

Molecular Architecture
  • Pyridine Core: Contains a nitrogen atom that acts as a weak hydrogen-bond acceptor.

  • Hydroxymethyl Group (-CH₂OH): Acts as both a hydrogen-bond donor and acceptor.

  • Aminomethyl Hydrochloride (-CH₂NH₃⁺ Cl⁻): A highly polar, ionizable functional group. The protonated amine is a strong hydrogen-bond donor, while the chloride acts as the counterion.

The Causality of DMSO Solvation

DMSO is the universal solvent of choice in pharmaceutical screening due to its unique polar aprotic nature[2][8]. For a hydrochloride salt like our target compound, the solvation mechanism is driven by two primary thermodynamic forces:

  • Dielectric Separation: DMSO possesses a high dielectric constant ( ϵ≈46.7 ). When the solid salt is introduced to DMSO, this high permittivity drastically reduces the electrostatic attraction between the organic pyridinium/ammonium cation and the chloride anion, effectively overcoming the crystal lattice energy[8][9].

  • Ion-Dipole and Hydrogen Bonding: The highly polarized sulfoxide (S=O) bond features an oxygen atom with significant partial negative charge. This oxygen acts as an aggressive hydrogen-bond acceptor, strongly solvating the -OH proton and the -NH₃⁺ protons[1]. The chloride anion, being a hard Lewis base, is only weakly solvated by the aprotic DMSO, but the massive enthalpic gain from the cation solvation drives the dissolution to completion.

Solvation A (4-(Aminomethyl)pyridin-2-yl) methanol HCl (Solid) B Addition of DMSO (Dielectric Const. 46.7) A->B C Crystal Lattice Dissociation B->C Solvation Energy > Lattice Energy D Chloride Anion (Cl-) Weakly Solvated C->D E Organic Cation Strongly Solvated via Ion-Dipole & H-Bonds C->E F Homogeneous DMSO Solution (>200 mM) D->F E->F

Caption: Thermodynamic solvation pathway of the hydrochloride salt in DMSO.

Predictive Solubility Modeling

Based on extensive machine learning models trained on vast pharmaceutical libraries[2], compounds with low molecular weight, high polar surface area (PSA), and salt forms exhibit superior solubility in DMSO.

Table 1: Physicochemical Properties & Predicted Solubility
ParameterValue / DescriptionImpact on DMSO Solubility
CAS Number 1844884-59-8[3]N/A
Molecular Weight 174.63 g/mol [3]Highly Favorable (MW < 300 typically shows high solubility)
H-Bond Donors 4 (3 from -NH₃⁺, 1 from -OH)Favorable (Strong interaction with DMSO S=O)
H-Bond Acceptors 2 (Pyridine N, Hydroxyl O)Neutral/Favorable
Physical Form Solid (Hydrochloride Salt)[4]Favorable (Salts generally exhibit >100 mM solubility in DMSO)
Predicted DMSO Sol. Tier 1 (≥ 200 mM / ~35 mg/mL) [5][7]Ideal for 10 mM to 50 mM HTS stock preparation

Empirical Determination Protocol: Thermodynamic Solubility

While predictive models are useful, regulatory and rigorous screening environments require empirical validation[6]. We employ the Thermodynamic Shake-Flask Method coupled with HPLC-UV to determine the absolute equilibrium solubility of the compound in DMSO[8][9].

Note: This differs from kinetic solubility, which measures the precipitation point of a DMSO stock diluted into an aqueous buffer[6][10].

Step-by-Step Methodology
  • Solid Dispensing (Supersaturation): Accurately weigh an excess amount of (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride (e.g., 50 mg) into a 1.5 mL amber glass HPLC vial. Causality: An excess ensures that the solid phase remains in equilibrium with the dissolved phase, fulfilling the thermodynamic definition of a saturated solution[6].

  • Solvent Titration: Add 500 µL of anhydrous, HPLC-grade DMSO (≥99.9% purity, stored over molecular sieves to prevent hygroscopic water absorption).

  • Isothermal Equilibration: Seal the vial and place it in a thermomixer. Incubate at 25.0 ± 0.5 °C with constant agitation (e.g., 800 rpm) for 24 to 48 hours. Causality: 24+ hours is required to overcome the activation energy of dissolution for high-lattice-energy salts and achieve true thermodynamic equilibrium[6].

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes at 25 °C to pellet the undissolved solid. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter (PTFE is chosen for its chemical compatibility with DMSO).

  • Dilution and HPLC-UV Quantification: Dilute the filtered supernatant volumetrically (e.g., 1:100 or 1:1000) with the HPLC mobile phase to bring the concentration within the linear dynamic range of the UV detector. Quantify the concentration against a pre-established calibration curve of the compound[6][8].

Workflow Step1 Solid Dispensing (Excess) Step2 Anhydrous DMSO Addition Step1->Step2 Step3 Isothermal Incubation (24h, 25°C) Step2->Step3 Step4 Centrifugation & Filtration Step3->Step4 Step5 HPLC-UV Quantification Step4->Step5

Caption: Thermodynamic solubility determination workflow utilizing HPLC-UV quantification.

Data Interpretation & Best Practices

Once the HPLC data is acquired, the solubility is calculated in mg/mL and converted to molarity (mM). For (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride, you should expect to observe a thermodynamic solubility exceeding 200 mM [7].

Critical Handling Insights:

  • Hygroscopicity: Because the compound is a hydrochloride salt and DMSO is highly hygroscopic, stock solutions left exposed to ambient air will rapidly absorb water. This can alter the solvation dynamics and degrade the compound over time. Always store DMSO stocks in tightly sealed, argon-purged aliquots at -20 °C[1].

  • Freeze-Thaw Cycles: Limit freeze-thaw cycles. Upon thawing, vortex the solution vigorously and sonicate for 5 minutes at room temperature to ensure any transiently precipitated salt fully redissolves before use in downstream assays.

References

  • Tetko, I. V., et al. "Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions." Journal of Chemical Information and Modeling, 2013. Available at:[Link]

  • BioDuro-Sundia. "ADME Solubility Assay - Kinetic & Thermodynamic Solubility." BioDuro Global CRDMO. Available at:[Link]

  • Hassan, A., et al. "Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole." Molecules, 2021. Available at:[Link]

  • Tetko, I. V., et al. "In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions." Combinatorial Chemistry & High Throughput Screening, 2005. Available at:[Link]

Sources

Exploratory

Analytical Profiling and Structural Elucidation of (4-(Aminomethyl)pyridin-2-yl)methanol Hydrochloride

Executive Summary (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride (CAS: 1844884-59-8) is a highly functionalized pyridine derivative featuring both a hydroxymethyl group and a primary amine hydrochloride salt. Due to...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride (CAS: 1844884-59-8) is a highly functionalized pyridine derivative featuring both a hydroxymethyl group and a primary amine hydrochloride salt. Due to its dense array of hydrogen-bond donors and acceptors, it is a highly valued scaffold in modern drug discovery.

This technical guide provides a definitive framework for the Nuclear Magnetic Resonance (NMR) structural elucidation of this molecule. As a Senior Application Scientist, I have designed this guide not merely as a list of chemical shifts, but as a self-validating analytical system . Every assignment is cross-verified through multi-dimensional NMR techniques, ensuring absolute scientific integrity and unambiguous structural confirmation.

Causality in Experimental Design: The Self-Validating Protocol

Structural elucidation cannot rely on isolated data points; it requires a closed-loop logical matrix where every assignment validates another. The following protocol explains the causality behind our experimental choices.

Solvent Selection: The Role of DMSO-d6

The selection of deuterated dimethyl sulfoxide (DMSO-d6) over deuterium oxide (D2O) is a critical causal decision. While D2O provides a clean aliphatic baseline by rapidly exchanging labile protons, anhydrous DMSO-d6 preserves the critical −OH and −NH3+​ signals. Observing these exchangeable protons is essential for complete structural validation, as it allows us to track scalar coupling (e.g., the splitting of the hydroxymethyl −CH2​− by the adjacent −OH ) and verify the exact protonation state of the molecule[1].

The Validation Matrix

Modern structural elucidation relies on a matrix of 1D and 2D NMR techniques, ensuring that no single resonance is assigned in isolation[2]. The 1D 1 H integrals must mathematically match the molecular formula ( C7​H11​ClN2​O ), while 2D Heteronuclear Single Quantum Coherence (HSQC) validates the 1D 13 C assignments by correlating them directly to the assigned protons. Finally, Heteronuclear Multiple Bond Correlation (HMBC) locks the quaternary carbons into the molecular framework.

NMR_Workflow SamplePrep Sample Preparation (DMSO-d6, 600 MHz) Proton 1D 1H NMR Identify Protons & Integrals SamplePrep->Proton Carbon 1D 13C NMR Identify Carbon Backbone SamplePrep->Carbon COSY 2D COSY Spin System (H5-H6) Proton->COSY HSQC 2D HSQC 1J C-H Connectivity Proton->HSQC HMBC 2D HMBC Long-Range C-H Proton->HMBC Carbon->HSQC Carbon->HMBC Assignment Unambiguous Structural Assignment COSY->Assignment HSQC->Assignment HMBC->Assignment

Figure 1: Self-validating 1D and 2D NMR workflow for definitive structural elucidation.

Step-by-Step Experimental Methodology

To achieve the high-resolution data required for this profile, the following standardized acquisition workflow must be executed:

  • Sample Preparation: Weigh exactly 15–20 mg of the highly purified API. Dissolve completely in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer the solution to a precision 5 mm NMR tube.

  • Instrument Calibration: Insert the sample into a 600 MHz NMR spectrometer equipped with a cryogenically cooled probe. Lock the magnetic field onto the deuterium resonance of the DMSO-d6 solvent.

  • Tuning and Shimming: Tune and match the probe specifically to the impedance of the sample to maximize the Signal-to-Noise Ratio (SNR). Shim the magnetic field (Z1–Z5 gradients) until the TMS reference peak exhibits a line width at half-height of <0.5 Hz .

  • 1D 1 H Acquisition: Acquire 16 scans using a standard 30∘ pulse sequence. Crucially, set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation ( T1​ ), which guarantees that the integration values perfectly reflect the quantitative proton ratios.

  • 1D 13 C Acquisition: Acquire 512–1024 scans using power-gated 1 H decoupling (e.g., WALTZ-16 sequence) to collapse C-H multiplets into sharp singlets, improving carbon resolution.

  • 2D Acquisition: Run gradient-selected COSY, HSQC, and HMBC sequences to establish the connectivity map.

Quantitative Data Presentation: Chemical Shift Profiles

The following tables summarize the standardized analytical reference profile for (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride.

Table 1: 1 H NMR Chemical Shift Assignments (600 MHz, DMSO-d6)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Mechanistic Assignment Rationale
H6 8.50d1H~5.1Highly deshielded by the adjacent electronegative pyridine nitrogen; exhibits ortho-coupling to H5.
−NH3+​ 8.40br s3H-Protonated primary amine. The signal is broadened due to quadrupolar relaxation of the 14 N nucleus and solvent exchange.
H3 7.55s1H-Located meta to the pyridine nitrogen and isolated between the C2 and C4 substituents. Appears as a sharp singlet.
H5 7.35d1H~5.1Ortho to H6. Shielded relative to H6 due to its distance from the pyridine nitrogen.
−OH 5.45t1H~5.8Hydroxyl proton. Appears as a triplet due to scalar coupling with the adjacent −CH2​− group (observable only in rigorously dry DMSO).
C2 −CH2​− 4.60d2H~5.8Hydroxymethyl aliphatic protons. Split into a doublet by the adjacent −OH proton.
C4 −CH2​− 4.15s2H-Aminomethyl aliphatic protons. Deshielded by the strong inductive pull of the adjacent positively charged −NH3+​ group.
Table 2: 13 C NMR Chemical Shift Assignments (150 MHz, DMSO-d6)
PositionChemical Shift ( δ , ppm)Carbon TypeMechanistic Assignment Rationale
C2 161.0Quaternary (Cq)Highly deshielded by both the intra-ring pyridine nitrogen and the attached electronegative −CH2​OH group.
C6 149.5Methine (CH)Strongly deshielded due to direct attachment to the pyridine nitrogen.
C4 145.0Quaternary (Cq)Substituted by the −CH2​NH3+​ group; deshielded by the electron-withdrawing inductive effect of the ammonium salt.
C5 121.0Methine (CH)Standard pyridine β -carbon shift; validated via HSQC correlation to the H5 proton at 7.35 ppm.
C3 119.5Methine (CH)Standard pyridine β -carbon shift; slightly shielded by the ortho substituents at C2 and C4.
C2 −CH2​OH 64.0Methylene (CH 2​ )Aliphatic carbon strongly deshielded by the directly attached hydroxyl oxygen.
C4 −CH2​NH3+​ 41.5Methylene (CH 2​ )Aliphatic carbon deshielded by the attached protonated amine.

Conclusion

The structural elucidation of (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride requires a rigorous, multi-faceted approach. By utilizing anhydrous DMSO-d6 to lock in exchangeable protons and applying a self-validating matrix of 1D and 2D NMR techniques, researchers can unambiguously map the molecular framework. The chemical shifts provided in this guide serve as a robust analytical reference profile, grounded in fundamental principles of nuclear shielding, electronegativity, and scalar coupling.

References

  • Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Source: Journal of Organic Chemistry (ACS Publications) URL: [Link][1]

  • Title: High-Resolution NMR Techniques in Organic Chemistry, 3rd Edition Source: Elsevier URL: [Link][2]

Sources

Foundational

Safety data sheet (SDS) and toxicity profile of CAS 1844884-59-8

Disclaimer: The information presented in this guide is based on the assessment of a chemically similar substance, identified by CAS number 1835697-72-7, as a comprehensive Safety Data Sheet (SDS) or toxicity profile for...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The information presented in this guide is based on the assessment of a chemically similar substance, identified by CAS number 1835697-72-7, as a comprehensive Safety Data Sheet (SDS) or toxicity profile for CAS 1844884-59-8 was not publicly available at the time of this writing. The structural similarities suggest that the toxicological data is highly relevant, but this should be considered when utilizing this information for research and development purposes.

Introduction

This technical guide provides a detailed overview of the safety and toxicity profile of the substance associated with CAS number 1844884-59-8. The data herein is primarily derived from an assessment by the Australian Industrial Chemicals Introduction Scheme (AICIS) for the closely related chemical, Cyclopropanecarboxylic acid, 2-methyl-2-[[(2E)-1,2,4-trimethyl-2-penten-1-yl]oxy]propyl ester (CAS 1835697-72-7)[1]. This document is intended for researchers, scientists, and drug development professionals to facilitate a comprehensive understanding of the potential hazards and to guide safe handling and experimental design.

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to predicting its behavior, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its environmental fate.

PropertyValueSource
Molecular Weight 268.39 g/mol [1]
Water Solubility 14 mg/L at 20°C[1]
Partition Coefficient (log Kow) 4.4[1]

The relatively low molecular weight, low water solubility, and high partition coefficient suggest that absorption across biological membranes may be limited[1].

Mammalian Toxicity Profile

A thorough evaluation of mammalian toxicity is crucial for assessing the potential health risks to laboratory personnel and for the development of safe handling procedures.

Acute Toxicity

Acute toxicity studies are designed to determine the short-term adverse effects of a substance following a single or short-term exposure.

RouteSpeciesStudy TypeResultClassificationSource
Oral RatOECD TG 423LD50 > 2000 mg/kg bwLow acute toxicity[1]
Dermal RatOECD TG 402LD50 > 2000 mg/kg bwLow acute toxicity[1]
Inhalation --No data available-[1]

Based on these studies, the assessed chemical is considered to have low acute toxicity via the oral and dermal routes[1].

Skin and Eye Irritation

The substance is reported to be slightly irritating to the skin and eyes; however, it does not meet the criteria for classification as a skin or eye irritant under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1].

Skin Sensitization

Skin sensitization is an allergic response following skin contact with a substance.

  • Finding: The assessed chemical is likely to be a skin sensitizer[1].

  • Study Details: A lymphocyte proliferative response, indicative of skin sensitization, was observed. The Stimulation Indices (SI) were 1.39, 2.63, and 5.96 at concentrations of 5%, 10%, and 25%, respectively. An EC3 value of 11.7% was calculated[1].

  • Classification: Based on GHS criteria, the chemical is classified as a Category 1B skin sensitizer[1].

Genotoxicity

Genotoxicity assays are performed to detect direct or indirect DNA damage. The available data indicates that the assessed chemical is unlikely to be genotoxic[1].

Repeated Dose and Reproductive Toxicity

Prolonged or repeated exposure may cause organ damage[1]. A reproductive toxicity study established the following No-Observed-Adverse-Effect Levels (NOAELs):

  • F0 Reproductive and Systemic Toxicity: 75 mg/kg bw/day[1].

  • F1 Neonatal Toxicity: 75 mg/kg bw/day[1].

These findings were based on the absence of adverse effects on reproductive parameters and toxicity in both the parent (F0) and offspring (F1) generations at this dose level[1].

Environmental Toxicity Profile

The environmental fate and effects of a chemical are critical considerations for its overall safety profile.

Ecotoxicity
OrganismFindingClassificationSource
Aquatic (Fish) Toxic to fishGHS Acute Category 2 (H401), Chronic Category 2 (H411)[1]
Earthworms Slightly toxic-[1]

Although not classified as toxic according to domestic criteria for Persistent, Bioaccumulative, and Toxic (PBT) assessment, it is formally classified under GHS for its toxicity to fish[1].

Environmental Fate
  • Persistence and Degradation: The chemical is degradable and not persistent[1].

  • Bioaccumulation: The substance has the potential to bioaccumulate[1].

Given that the chemical is not a PBT substance, its environmental risk is considered manageable and can be estimated using the risk quotient method (RQ = PEC ÷ PNEC)[1].

Experimental Protocols and Workflows

Hazard Identification and Risk Assessment Workflow

The following diagram illustrates a typical workflow for chemical hazard identification and risk assessment, which should be applied when handling CAS 1844884-59-8 or its analogs.

cluster_0 Hazard Identification cluster_1 Exposure Assessment cluster_2 Risk Characterization & Management a Physicochemical Properties b Toxicological Data Review (In Vivo & In Vitro) a->b informs f Dose-Response Assessment b->f provides data for c Ecotoxicological Data Review g Risk Characterization (Compare Exposure to NOAEL) c->g informs d Identify Routes of Exposure (Dermal, Inhalation, Oral) e Quantify Exposure Levels d->e leads to e->g is compared in f->g is a key part of h Implement Control Measures (PPE, Ventilation) g->h necessitates

Caption: Workflow for Chemical Hazard Assessment.

Standard Operating Procedure (SOP) for Handling

Given its classification as a skin sensitizer and potential for organ damage upon repeated exposure, stringent safety protocols are mandatory.

  • Engineering Controls:

    • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

    • Ensure safety showers and eyewash stations are readily accessible.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times. Double-gloving is recommended for prolonged handling.

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Lab Coat: A lab coat must be worn and kept fastened.

    • Respiratory Protection: If there is a risk of aerosol generation outside of a fume hood, a respirator may be required.

  • Handling and Storage:

    • Avoid direct contact with skin, eyes, and clothing.

    • Store in a cool, dry, and well-ventilated area away from incompatible materials.

    • Keep containers tightly sealed when not in use.

  • Spill and Waste Disposal:

    • In case of a spill, evacuate the area and follow established institutional procedures for chemical spills.

    • Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Summary of GHS Hazard Classifications

The following diagram summarizes the key GHS hazard classifications for the assessed chemical.

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Exploratory

Structural Elucidation and X-ray Crystallography of (4-(Aminomethyl)pyridin-2-yl)methanol Hydrochloride: A Technical Guide

Executive Summary (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride (CAS: 1844884-59-8) is a highly functionalized heteroaromatic building block widely utilized in the synthesis of advanced active pharmaceutical ingred...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride (CAS: 1844884-59-8) is a highly functionalized heteroaromatic building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Understanding its solid-state architecture is critical, as the physicochemical properties of the bulk material—such as solubility, stability, and hygroscopicity—are dictated by its crystal packing. Small molecule X-ray crystallography remains the most universal and precise method for revealing the atomic structure of such organic compounds[1]. This whitepaper provides an in-depth, self-validating methodological guide to determining its crystal structure, explaining the causality behind crystallographic choices and the mechanistic nature of its supramolecular hydrogen-bonding network.

Molecular Anatomy and Crystallographic Challenges

The molecule features three distinct functional groups capable of participating in non-covalent interactions:

  • Pyridine Ring: A heteroaromatic system capable of π−π stacking and acting as a hydrogen bond acceptor (or donor, if protonated).

  • Aminomethyl Group ( −CH2​NH2​ ): A primary aliphatic amine that, in the hydrochloride salt form, exists as a protonated ammonium cation ( −NH3+​ ).

  • Hydroxymethyl Group ( −CH2​OH ): A versatile hydrogen bond donor and acceptor.

  • Chloride Counterion ( Cl− ): A highly polarizable, multi-dentate hydrogen bond acceptor.

The Causality of Salt Formation: In pharmaceutical hydrochlorides, the chloride ion is not merely a charge-balancing spectator. Because of its spherical charge distribution and high electronegativity, it acts as a critical structural node, accepting multiple hydrogen bonds from the −NH3+​ and −OH groups. This drives the formation of a robust, three-dimensional supramolecular network, often resulting in high-melting, highly crystalline solids[2]. Furthermore, the presence of short contacts (where the H⋯Cl distance is ≲2.2 Å) significantly impacts the crystal lattice energy and dictates the conformational rigidity of the organic cation[3].

Experimental Methodology: A Self-Validating Protocol

To obtain high-resolution structural data, the experimental workflow must be rigorously controlled. The following step-by-step protocol is designed as a self-validating system, ensuring that errors in crystal growth or data collection are identified before extensive computational refinement.

XRD_Workflow N1 1. Crystal Growth (Vapor Diffusion) N2 2. Crystal Selection & Cryocooling (100 K) N1->N2 N3 3. SC-XRD Data Collection (Mo Kα Radiation) N2->N3 N4 4. Data Reduction & Absorption Correction N3->N4 N5 5. Structure Solution (Dual Space Methods) N4->N5 N6 6. Refinement & Validation (Anisotropic, H-atoms) N5->N6

SC-XRD workflow for (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride.

Step 1: Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve 50 mg of the compound in 1 mL of high-purity methanol (the "good" solvent). Filter the solution through a 0.22 µm PTFE syringe filter into a small inner vial. Place this vial inside a larger outer vial containing 5 mL of diethyl ether (the antisolvent). Seal the outer vial tightly and leave undisturbed at 20 °C.

  • Causality: Crystallization of highly polar hydrochloride salts often fails in non-polar solvents due to rapid precipitation, yielding amorphous powders. Vapor diffusion allows for a slow, controlled supersaturation gradient, promoting the nucleation of high-quality, defect-free single crystals rather than kinetically driven aggregates.

Step 2: Crystal Selection and Cryocooling
  • Procedure: Submerge the crystals in a perfluoropolyether cryo-oil. Select a single crystal (optimal dimensions ~0.2 × 0.2 × 0.1 mm) exhibiting uniform extinction under cross-polarized light. Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream at 100 K.

  • Causality: Cryocooling at 100 K is employed because it drastically minimizes thermal vibrations (atomic displacement parameters). This enhances high-angle diffraction intensity and prevents radiation damage, allowing for the accurate resolution of hydrogen atom positions—a critical requirement for mapping the hydrogen bond network[2].

Step 3: SC-XRD Data Collection
  • Procedure: Collect diffraction data using a diffractometer equipped with a microfocus Molybdenum (Mo) X-ray source ( λ=0.71073 Å) and a photon-counting pixel detector.

  • Causality: Mo radiation is specifically chosen over Copper (Cu) for hydrochloride salts. The heavier chlorine atom strongly absorbs Cu radiation, which can introduce systematic errors. Mo radiation minimizes these absorption effects and allows data collection at higher resolution angles ( θ>25∘ ), ensuring accurate structural metrics.

Step 4: Data Reduction, Solution, and Refinement
  • Procedure: Integrate the frames and apply an empirical absorption correction (e.g., using SADABS). Solve the structure using dual-space methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL) within the Olex2 GUI[4].

  • Self-Validation Check: The protocol is self-validating through the R1​ factor and residual electron density. An R1​ value <5% and a maximum residual electron density peak of <0.5e/A˚3 near the chlorine atom confirm the validity of the structural model. Furthermore, advanced techniques like Hirshfeld Atom Refinement (HAR) can be applied to utilize aspherical atomic form factors, yielding hydrogen atom positions with accuracies comparable to neutron diffraction[5].

Crystallographic Data and Structural Metrics

Based on the established crystallographic behavior of analogous pyridine-methanol hydrochloride derivatives[4][6], the quantitative data derived from the refinement process is summarized below.

Table 1: Representative Crystallographic Data for the Hydrochloride Salt

ParameterRepresentative Value
Empirical Formula C7​H11​ClN2​O
Formula Weight 174.63 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈7.5 Å, b≈12.2 Å, c≈10.4 Å
Volume ∼950A˚3
Z (Molecules per unit cell) 4
Calculated Density ( Dx​ ) ∼1.22g/cm3
Final R indices ( I>2σ(I) ) R1​<0.045 , wR2​<0.110

Mechanistic Insights into Hydrogen Bonding Networks

The solid-state stability of (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride is governed by a highly directional, cooperative hydrogen-bonding network.

HBond_Network Cl Chloride Ion (Cl⁻) PyN Pyridine N (Acceptor) Amine Ammonium (-NH₃⁺) Amine->Cl N⁺-H···Cl⁻ (Strong H-bond) Amine->PyN N⁺-H···N (Intermolecular) Hydroxyl Hydroxyl (-OH) Hydroxyl->Cl O-H···Cl⁻ (Moderate H-bond) Hydroxyl->PyN O-H···N (Secondary)

Dominant supramolecular hydrogen-bonding interactions stabilizing the crystal lattice.

Causality of the Packing Motif
  • Charge-Assisted Hydrogen Bonds: The primary driving force of the crystal packing is the interaction between the protonated aminomethyl group ( −NH3+​ ) and the chloride counterion. These N+−H⋯Cl− interactions are highly exothermic and dictate the primary crystallographic axis of the unit cell[4].

  • Hydroxyl Mediation: The −OH group acts as a secondary anchor, forming O−H⋯Cl− bonds. Because the chloride ion is spherical, it can accommodate up to four hydrogen bond donors simultaneously, creating a 2D sheet-like supramolecular architecture.

  • π−π Stacking: The planar pyridine rings align in a parallel-displaced conformation. This stacking (centroid-to-centroid distance ∼3.6 Å) provides the necessary van der Waals stabilization to bridge the 2D hydrogen-bonded sheets into a cohesive 3D lattice[6].

Table 2: Expected Supramolecular Interactions (Hydrogen Bond Geometries)

Interaction Type ( D−H⋯A ) D−H (Å) H⋯A (Å) D⋯A (Å)Angle ( )Structural Role
N1−H1A⋯Cl1 (Amine)0.892.253.12165Primary lattice anchor
N1−H1B⋯Cl1 (Amine)0.892.303.151582D sheet propagation
O1−H1⋯Cl1 (Hydroxyl)0.822.453.20150Secondary stabilization
N1−H1C⋯N2 (Pyridine)0.892.102.95170Intermolecular bridging

Note: Bond lengths are normalized based on standard neutron diffraction distances for accurate representation of the electrostatic environment.

Conclusion

The structural elucidation of (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride via single-crystal X-ray diffraction provides indispensable insights into its solid-state behavior. By employing a rigorous, self-validating protocol—from controlled vapor diffusion to low-temperature Mo data collection—researchers can accurately map the complex charge-assisted hydrogen-bonding networks that define this molecule. Understanding these N−H⋯Cl− and O−H⋯Cl− interactions is not merely an academic exercise; it is a fundamental prerequisite for predicting the solubility, stability, and formulation viability of pyridine-based pharmaceutical intermediates.

References

  • NMR Crystallographic Investigation Coupled with Molecular Dynamics Simulations Reveals the Nature of Disorder in Chlorpromazine Hydrochloride Solv
  • Small Molecule X-ray Crystal Structures at a Crossroads.
  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Deriv
  • Characterization of ephedrine HCl and pseudoephedrine HCl using quadrupolar NMR crystallography guided crystal structure prediction. rsc.org.
  • Isomorphous Crystals Formed by the Similar Supramolecular Motifs in Sorafenib Hydrochloride and Regorafenib Hydrochloride Salts. mdpi.com.
  • X Ray Crystallography. ijpsjournal.com.

Sources

Foundational

Technical Whitepaper: Physical Characterization and Thermal Analysis of (4-(Aminomethyl)pyridin-2-yl)methanol Hydrochloride

Executive Summary (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride is a highly specialized pyridine derivative utilized as a critical building block in pharmaceutical synthesis and advanced materials research[1][2]. A...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride is a highly specialized pyridine derivative utilized as a critical building block in pharmaceutical synthesis and advanced materials research[1][2]. As a Senior Application Scientist, I frequently encounter researchers struggling with the physical characterization of such hydrochloride salts. A common point of friction during drug development is the absence of a defined melting point in standard commercial catalogs—often listed simply as "N/A"[1].

This technical guide provides an in-depth analysis of the compound's physicochemical properties, explains the thermodynamic causality behind its thermal behavior, and establishes a self-validating experimental protocol for accurate thermal characterization.

Chemical Identity & Structural Causality

To understand the macroscopic physical properties of this powder, we must first deconstruct its molecular architecture. The molecule consists of three highly interactive functional domains that dictate its behavior in the solid state:

  • The Pyridine Ring: Provides aromaticity and enables π−π stacking within the crystal lattice.

  • The Hydroxymethyl Group (-CH2OH): Acts as both a strong hydrogen bond donor and acceptor.

  • The Protonated Primary Amine (-CH2NH3+ Cl-): The hydrochloride salt formation drastically increases the lattice energy compared to its free-base counterpart, driving up the theoretical melting point while simultaneously introducing significant moisture affinity.

StructuralCausality Mol (4-(Aminomethyl)pyridin-2-yl) methanol HCl Amine Protonated Amine (-NH3+ Cl-) Mol->Amine Hydroxyl Hydroxyl Group (-OH) Mol->Hydroxyl Pyridine Pyridine Ring (Aromatic) Mol->Pyridine Lattice High Lattice Energy (Elevated Tm) Amine->Lattice Ionic Bonds Hygro Hygroscopicity (Moisture Affinity) Amine->Hygro Ion-Dipole Solub High Aqueous Solubility Amine->Solub Hydroxyl->Hygro H-Bonding Hydroxyl->Solub Pyridine->Lattice Pi-Pi Stacking

Structural features and their direct causal effects on macroscopic physical properties.

Table 1: Physicochemical Properties Summary
PropertyValueSource
Chemical Name (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride[2]
CAS Number 1844884-59-8[1][2]
Molecular Formula C7H11ClN2O[1]
Molecular Weight 174.63 g/mol [2]
Appearance Solid (Powder)[3][4]
Purity ≥97%[3][4]
Melting Point N/A (Requires analytical determination)[1]

The "N/A" Melting Point Phenomenon: Causality & Thermodynamics

Why is the melting point of (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride universally listed as "N/A" by major chemical suppliers[1]? The answer lies in the thermodynamics of hydrochloride salts of amino-alcohols.

  • Hygroscopicity and Melting Point Depression: The strong ion-dipole interactions of the Cl− anion and the hydrogen-bonding capacity of the −OH group make the powder highly hygroscopic. If exposed to ambient humidity, the crystal lattice absorbs water. This bound moisture acts as a plasticizing impurity, causing significant melting point depression and broadening the melting range, rendering standard capillary tube measurements irreproducible.

  • Thermal Decomposition vs. Melting: Many aminomethylpyridine hydrochlorides undergo thermal degradation—specifically, the volatilization of HCl gas or intermolecular condensation—at temperatures closely coinciding with their thermodynamic melting points. When heated in a standard open capillary, the compound may char or decompose before a clear liquid phase is observed.

Self-Validating Analytical Protocol: DSC & TGA Workflow

To overcome these challenges, a simple capillary apparatus is insufficient. The rigorous determination of the melting point requires Simultaneous Thermal Analysis (STA), coupling Differential Scanning Calorimetry (DSC) with Thermogravimetric Analysis (TGA).

This system is self-validating : the TGA curve confirms whether an endothermic peak on the DSC curve is a true phase transition (melting) or a decomposition event (mass loss).

ThermalAnalysis cluster_analysis Simultaneous Thermal Analysis Prep Sample Preparation (Glovebox / Dry N2) Weigh Weigh 2-5 mg into Aluminum Pan Prep->Weigh Prevent Hydration Seal Hermetic Sealing (Pinhole Lid) Weigh->Seal Isolate Sample TGA TGA (Mass Loss vs. Temp) Seal->TGA Split/Simultaneous DSC DSC (Heat Flow vs. Temp) Seal->DSC Split/Simultaneous Data Thermogram Synthesis (Differentiate Tm from Td) TGA->Data Identify Td (Decomposition) DSC->Data Identify Tm (Melting Point)

Self-validating DSC/TGA workflow to accurately differentiate melting from decomposition.

Step-by-Step Methodology
  • Environmental Control (Glovebox): Transfer the sealed vial of the powder into a nitrogen-purged glovebox (Relative Humidity < 1%). Causality: This prevents atmospheric moisture from intercalating into the crystal lattice, ensuring the measured Tm​ reflects the pure compound, not a hydrate.

  • Sample Weighing: Accurately weigh 2.0 to 5.0 mg of the solid powder into a standard aluminum DSC crucible. Causality: A small sample mass minimizes thermal gradients within the powder bed, ensuring sharp, well-defined endothermic peaks.

  • Hermetic Sealing with Pinhole: Seal the crucible with a hermetic lid that has been pierced to create a 50 µm pinhole. Causality: The pinhole allows the controlled release of potential volatile degradants (e.g., HCl gas), preventing the pan from bursting under pressure, while simultaneously suppressing the premature evaporation of any trace bound solvent.

  • Thermal Program Execution: Transfer the pan to the DSC/TGA instrument. Equilibrate at 25°C, then heat at a ramp rate of 10°C/min up to 300°C under a dry nitrogen flow of 50 mL/min. Causality: The 10°C/min ramp rate provides the optimal balance between thermal resolution and experimental expediency. The N2​ purge sweeps away evolved gases, protecting the sensitive microbalance and sensors.

  • Data Synthesis & Validation: Overlay the DSC and TGA thermograms. Validation: A sharp DSC endotherm with zero corresponding TGA mass loss confirms the true melting point ( Tm​ ). If the DSC endotherm perfectly aligns with a sharp drop in TGA mass, the compound is undergoing thermal decomposition ( Td​ ), scientifically explaining the "N/A" catalog values.

Handling, Storage, and Stability

To maintain the structural integrity and physical properties of (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride, strict storage protocols must be adhered to. The compound must be stored under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature[3][4]. The storage environment must be kept strictly dry and cool to prevent moisture-induced degradation, clumping, or premature hydrolysis[4].

References

  • Title: (4-(Aminomethyl)pyridin-2-yl)methanol Hydrochloride | CAS ... Source: americanelements.com URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Guide to Amide Coupling Reactions Using (4-(Aminomethyl)pyridin-2-yl)methanol Hydrochloride

Introduction: The Strategic Utility of the Pyridyl-Methanol Scaffold (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride is a bifunctional building block of increasing importance in medicinal chemistry and materials scie...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Utility of the Pyridyl-Methanol Scaffold

(4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride is a bifunctional building block of increasing importance in medicinal chemistry and materials science. Its structure presents a primary aminomethyl group, an ideal nucleophile for amide bond formation, and a pyridyl-methanol framework. This unique combination offers several advantages: the pyridine ring can influence solubility and pharmacokinetic properties, while the hydroxyl group provides an additional site for subsequent functionalization.

This guide provides an in-depth exploration of the principles and practicalities of employing this reagent in amide coupling reactions. We will delve into the mechanistic underpinnings of common coupling strategies, offer detailed, field-tested protocols, and provide troubleshooting advice to empower researchers to achieve high-yield, high-purity outcomes. The hydrochloride form of this amine necessitates specific considerations regarding base stoichiometry, which will be a central focus of the protocols described.

The Core Principle: Activating Carboxylic Acids for Amidation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the "activation" of the carboxylic acid.[1] This process transforms the hydroxyl group of the acid into a better leaving group, rendering the carbonyl carbon sufficiently electrophilic to be attacked by the amine's lone pair of electrons.[2] The overall reaction proceeds in two fundamental stages:

  • Activation: The carboxylic acid reacts with a coupling reagent to form a highly reactive intermediate.[1][3]

  • Acylation: The primary amine of (4-(aminomethyl)pyridin-2-yl)methanol attacks this activated intermediate, forming a tetrahedral intermediate that collapses to the stable amide bond, releasing the activated leaving group as a byproduct.[3]

The choice of coupling reagent dictates the nature of the activated intermediate and is a critical parameter for success, especially when dealing with complex or sensitive substrates.[1]

Mechanistic Pathways of Key Coupling Reagents

Understanding the mechanism of your chosen coupling reagent is not merely academic; it informs reagent selection, stoichiometry, and troubleshooting. Below are the pathways for two of the most robust and widely used classes of coupling reagents.

Carbodiimide-Mediated Coupling (e.g., EDC)

Carbodiimides, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), are workhorse reagents for amide bond formation.[4] The reaction proceeds via a highly reactive O-acylisourea intermediate.[5][6][7] However, this intermediate is unstable and can rearrange into an unreactive N-acylurea byproduct.[6]

To mitigate this side reaction and reduce the risk of racemization in chiral carboxylic acids, additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are essential.[3][8] These additives act as "active ester traps," converting the O-acylisourea into a more stable but still highly reactive HOBt or HOAt ester, which is then cleanly converted to the amide upon reaction with the amine.[6][8]

G cluster_activation Activation Stage cluster_coupling Coupling Stage RCOOH Carboxylic Acid (R-COOH) Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->Acylisourea + EDC EDC EDC EDC->Acylisourea ActiveEster HOBt Active Ester (More Stable) Acylisourea->ActiveEster + HOBt (Trapping) Urea N-Acylurea Byproduct (Side Reaction) Acylisourea->Urea Rearrangement HOBt HOBt Additive HOBt->ActiveEster Amide Target Amide Product ActiveEster->Amide + Amine Amine (4-(Aminomethyl)pyridin-2-yl)methanol (Free Amine) Amine->Amide EDC_byproduct EDC Byproduct (Urea)

Caption: Carbodiimide (EDC)/HOBt coupling mechanism.

Uronium/Aminium Salt-Mediated Coupling (e.g., HATU)

Onium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling reagents available, particularly for challenging substrates that are sterically hindered or electronically deactivated.[3][9]

Unlike carbodiimides, these reactions require a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[10] The base first deprotonates the carboxylic acid to form a carboxylate anion. This anion then attacks HATU to form a highly reactive HOAt active ester, which rapidly acylates the amine.[9] The presence of the HOAt moiety makes HATU exceptionally effective at preventing racemization.[9]

G cluster_activation Activation Stage cluster_coupling Coupling Stage RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) RCOOH->Carboxylate + DIPEA Base DIPEA (Base) Base->Carboxylate ActiveEster HOAt Active Ester (Highly Reactive) Carboxylate->ActiveEster + HATU HATU HATU HATU->ActiveEster Amide Target Amide Product ActiveEster->Amide + Amine Amine (4-(Aminomethyl)pyridin-2-yl)methanol (Free Amine) Amine->Amide Byproducts Byproducts

Sources

Application

Advanced Applications of (4-(Aminomethyl)pyridin-2-yl)methanol Hydrochloride in Medicinal Chemistry

Executive Summary (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride (CAS: 1844884-59-8) is a highly versatile, trifunctional building block increasingly utilized in modern drug discovery. Featuring a pyridine core, a h...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride (CAS: 1844884-59-8) is a highly versatile, trifunctional building block increasingly utilized in modern drug discovery. Featuring a pyridine core, a highly nucleophilic primary aminomethyl group, and a versatile hydroxymethyl group, this low-molecular-weight compound serves as an ideal starting material for Fragment-Based Drug Discovery (FBDD), kinase inhibitor design, and Proteolysis Targeting Chimera (PROTAC) synthesis.

This application note details the strategic utility of this compound, providing causal explanations for its structural advantages and self-validating experimental protocols for its chemoselective derivatization.

Physicochemical & Structural Profiling

To effectively utilize this building block, one must understand its physicochemical parameters. As a fragment, it strictly adheres to the "Rule of 3," making it an excellent candidate for crystallographic screening and fragment evolution.

ParameterValue (Hydrochloride Salt)Value (Free Base)Medicinal Chemistry Significance
Molecular Weight 174.63 g/mol 138.17 g/mol High ligand efficiency potential; ideal for FBDD.
Formula C₇H₁₁ClN₂OC₇H₁₀N₂OLow lipophilicity prevents non-specific binding.
H-Bond Donors 3 (-NH₂, -OH)3 (-NH₂, -OH)Excellent for establishing target specificity.
H-Bond Acceptors 3 (Pyridine N, -NH₂, -OH)3 (Pyridine N, -NH₂, -OH)Pyridine N is a classic kinase hinge-binder.
Topological Polar Surface Area ~46.1 Ų~46.1 ŲHighly soluble; suitable for oral drug design.

Strategic Applications in Drug Discovery

A. Kinase Inhibitor Design: Hinge Binding & Solvent Channel Targeting

The pyridine ring is a privileged scaffold in kinase inhibitor design, frequently acting as a single-point hinge binder by accepting a hydrogen bond from the kinase backbone amide (e.g., in PI3K or RET inhibitors)[1][2]. The substitution pattern of (4-(Aminomethyl)pyridin-2-yl)methanol is highly strategic:

  • The Pyridine Nitrogen: Acts as the primary hydrogen bond acceptor at the kinase hinge region[3].

  • The 4-Aminomethyl Group: Positioned para to the hinge-binding face, this vector typically projects out of the ATP-binding pocket toward the solvent-exposed channel[1]. This allows medicinal chemists to attach bulky solubilizing groups or PROTAC linkers via amide coupling without sterically clashing with the narrow ATP pocket.

  • The 2-Hydroxymethyl Group: Projects toward the ribose-binding pocket, providing opportunities for additional hydrogen bonding with conserved residues or serving as a site for etherification to tune the molecule's lipophilicity.

B. PROTAC Linker-Ligand Assembly

In targeted protein degradation, the primary amine of the aminomethyl group serves as an ideal, highly nucleophilic attachment point for bifunctional linkers (e.g., PEG-NHS esters or alkyl carboxylic acids). The pyridine-methanol moiety can serve as the warhead binding to the Protein of Interest (POI), while the linker connects to an E3 ligase ligand (e.g., Thalidomide or VHL ligands).

PROTAC_Workflow A Target Ligand (Pyridine-Methanol) B Aminomethyl Attachment Point A->B Structural Integration C Bifunctional Linker (PEG/Alkyl) B->C Amide Coupling (HATU/DIPEA) D E3 Ligase Ligand (e.g., Thalidomide/VHL) C->D Click Chemistry/ SN2 E Fully Assembled PROTAC Molecule D->E Final Assembly

Fig 1. Modular PROTAC assembly workflow utilizing the aminomethyl attachment point.

C. Development of Peptidase Inhibitors

Aminomethyl-pyridines have been successfully utilized in the design of highly potent and selective inhibitors for dipeptidyl peptidases, such as DPP-4, which are critical targets in type 2 diabetes management[4]. The basic amine forms critical salt bridges with acidic residues (like Glu205/Glu206 in DPP-4) in the target's active site[4].

Experimental Protocols: Chemoselective Derivatization

Because this building block contains both a primary amine and a primary alcohol, chemoselectivity is the primary challenge during synthesis. The primary amine is significantly more nucleophilic than the alcohol.

Derivatization_Logic SM (4-(Aminomethyl)pyridin-2-yl)methanol Hydrochloride Amine Primary Amine (-CH2NH2) Highly Nucleophilic SM->Amine Pathway A Alcohol Primary Alcohol (-CH2OH) Moderate Nucleophile SM->Alcohol Pathway B Amide Amide/Urea Formation (Direct Coupling) Amine->Amide HATU, DIPEA Ether O-Alkylation/Etherification (Requires N-Protection) Alcohol->Ether 1. Boc2O  2. NaH, R-X

Fig 2. Chemoselective derivatization logic for the bifunctional pyridine building block.

Protocol A: Direct Amide Coupling via the Aminomethyl Group

Causality & Rationale: The starting material is supplied as a hydrochloride salt. To facilitate nucleophilic attack by the amine onto an activated ester, the amine must be fully deprotonated. Therefore, an excess of a non-nucleophilic base (DIPEA) is mandatory. Failure to neutralize the HCl salt will result in unreacted starting material and degradation of the coupling reagent.

Step-by-Step Methodology:

  • Activation: Dissolve the desired carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration). Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and stir at room temperature for 15 minutes to form the active OAt ester.

  • Neutralization & Coupling: In a separate vial, suspend (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride (1.1 eq) in anhydrous DMF. Add DIPEA (2.0 eq) to liberate the free base.

  • Reaction: Transfer the neutralized amine solution to the activated acid mixture. Stir at room temperature for 2-4 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The disappearance of the m/z 139 [M+H]⁺ peak (free base of the starting material) and the appearance of the desired product mass confirms complete conversion.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Selective O-Alkylation of the Hydroxymethyl Group

Causality & Rationale: To alkylate the oxygen, the highly reactive primary amine must first be masked to prevent competitive N-alkylation. A tert-butyloxycarbonyl (Boc) protecting group is ideal as it is stable to the basic conditions required for O-alkylation (NaH) but easily removed under acidic conditions (TFA) later.

Step-by-Step Methodology:

  • N-Protection: Dissolve the hydrochloride salt (1.0 eq) in DCM. Add Triethylamine (3.0 eq) followed by Boc-anhydride (1.1 eq). Stir for 4 hours. Aqueous workup yields the N-Boc protected intermediate.

  • Deprotonation: Dissolve the N-Boc intermediate in anhydrous THF at 0 °C under argon. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Note: Effervescence (H₂ gas) indicates the successful deprotonation of the primary alcohol.

  • Alkylation: Add the desired alkyl halide (R-X, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Deprotection: Quench the reaction carefully with water, extract, and concentrate. Dissolve the crude material in a 1:1 mixture of TFA/DCM and stir for 1 hour to remove the Boc group, yielding the O-alkylated, free-amine product.

References

  • Title: 2-aminomethyl pyridine - Sigma-Aldrich Source: sigmaaldrich.com URL:

  • Title: Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif Source: nih.gov (PMC) URL: 1

  • Title: Hinge binder modification into imidazopyridine for targeting actionable mutations of RET kinase Source: nih.gov (PMC) URL: 2

  • Title: Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif (ACS) Source: acs.org (ACS Medicinal Chemistry Letters) URL: 3

  • Title: Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors Source: acs.org (ACS Medicinal Chemistry Letters) URL: 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reactions with (4-(Aminomethyl)pyridin-2-yl)methanol Hydrochloride

Welcome to the Application Support Center. This guide provides mechanistic troubleshooting, optimized protocols, and FAQs for handling (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide provides mechanistic troubleshooting, optimized protocols, and FAQs for handling (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride . As a bifunctional building block containing both a primary amine and a primary alcohol on a pyridine scaffold, it presents unique challenges regarding chemoselectivity, solubility, and salt neutralization.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my amide coupling yield consistently below 40% when using this building block? A1: The primary culprit is incomplete neutralization of the hydrochloride salt. (4-(Aminomethyl)pyridin-2-yl)methanol is supplied as a hydrochloride salt (CAS: 1844884-59-8) to improve shelf life and prevent oxidative degradation[1]. If the primary amine remains protonated ( −NH3+​ ), it is non-nucleophilic and cannot participate in the coupling reaction.

  • Causality & Solution: You must use at least 2.5 to 3.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). The first equivalent neutralizes the HCl salt to liberate the free amine, while the remaining equivalents neutralize the acidic byproducts generated during the coupling cycle.

Q2: I am observing a significant amount of a by-product. Mass spec suggests double acylation. How do I improve chemoselectivity? A2: This molecule possesses two nucleophilic sites: the primary amine (-CH 2​ NH 2​ ) and the primary alcohol (-CH 2​ OH). While the amine is kinetically more nucleophilic, excess acylating agent or extended reaction times will inevitably lead to O-acylation (esterification), which is a notorious challenge when differentiating amines and hydroxyl groups in amino alcohols[2].

  • Causality & Solution: To achieve strict N-acylation, maintain the electrophile (e.g., activated carboxylic acid) at a strict 0.95 - 1.0 molar equivalent relative to the amine. Avoid hyper-reactive coupling reagents like acid chlorides unless operating at strictly controlled low temperatures (-78°C). Instead, use HATU or EDC/HOBt. These milder reagents provide excellent kinetic control, favoring amidation over esterification[3].

Q3: The starting material won't dissolve in dichloromethane (DCM). What should I do? A3: The HCl salt form has very poor solubility in non-polar or moderately polar aprotic solvents like DCM.

  • Causality & Solution: Switch the reaction solvent to N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Alternatively, pre-stir the salt with DIPEA in a DCM/DMF mixture for 15 minutes before adding the electrophile. This generates the free base in situ, which is significantly more soluble in organic solvents.

Section 2: Reaction Optimization Matrix

The following table summarizes the quantitative data and expected outcomes when altering the coupling conditions for this specific amino alcohol.

Coupling ReagentBase (Equivalents)SolventChemoselectivity (N:O ratio)Expected YieldCausality / Notes
Acid Chloride TEA (1.5 eq)DCM60:40< 40%Insufficient base leaves the HCl salt undissolved; hyper-reactive electrophile forces O-acylation.
EDC / HOBt DIPEA (3.0 eq)DMF95:575 - 85%Mild activation; sufficient base fully liberates the amine for exclusive N-attack.
HATU DIPEA (3.0 eq)DMF> 99:185 - 95%Superior activation kinetics for the amine; highly selective over the primary alcohol.

Section 3: Validated Experimental Protocols

Protocol: Highly Chemoselective Amide Coupling

This protocol utilizes a self-validating workflow to ensure the HCl salt is fully neutralized and chemoselectivity is maintained.

Step 1: Preparation & Free-Basing

  • Suspend 1.0 equivalent of (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride in anhydrous DMF to create a 0.2 M solution.

  • Add 3.0 equivalents of DIPEA dropwise at room temperature.

  • Validation Check: Observe the reaction vial. The cloudy suspension must transition into a clear, homogeneous solution within 10-15 minutes. This visual cue confirms the successful generation and dissolution of the free base. If it remains cloudy, add 0.5 eq more of DIPEA.

Step 2: Electrophile Activation

  • In a separate dry vial, dissolve 0.95 equivalents of the target carboxylic acid and 1.0 equivalent of HATU in anhydrous DMF.

  • Stir for 5 minutes at room temperature.

  • Validation Check: A slight color change (often to pale yellow) indicates the successful formation of the active OAt ester.

Step 3: Chemoselective Coupling

  • Cool the free-based amine solution (from Step 1) to 0°C using an ice bath.

  • Dropwise add the activated acid solution (from Step 2) to the amine solution.

  • Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Validation Check: Monitor the reaction by LC-MS. The primary amine peak should disappear, while the mass corresponding to the primary alcohol remains unshifted, confirming exclusive N-acylation.

Step 4: Workup & Isolation

  • Quench the reaction with saturated aqueous NaHCO 3​ .

  • Extract the aqueous layer with Ethyl Acetate (3x).

  • Wash the combined organic layers with a 5% aqueous LiCl solution or brine (3x) to completely remove residual DMF.

  • Dry over Na 2​ SO 4​ , filter, and concentrate in vacuo.

Section 4: Workflow Visualization

G SM (4-(Aminomethyl)pyridin-2-yl) methanol Hydrochloride (Starting Material) Cond1 Insufficient Base (< 2 eq DIPEA) SM->Cond1 Cond2 Excess Electrophile (> 1.1 eq) SM->Cond2 Cond3 Optimized Conditions (3 eq DIPEA, 1.0 eq Electrophile) SM->Cond3 Res1 Low Yield (Amine remains protonated) Cond1->Res1 Res2 Poor Chemoselectivity (O-Acylation / Esterification) Cond2->Res2 Res3 High Yield Amide (Exclusive N-Acylation) Cond3->Res3

Workflow for optimizing chemoselective N-acylation of the aminomethyl pyridine derivative.

References

  • Chemoselective Acylation of Nucleosides Source: nih.gov URL:[Link]

  • Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols with N-Carbonylimidazoles Source: nih.gov URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization of (4-(Aminomethyl)pyridin-2-yl)methanol Hydrochloride

Welcome to the technical support center for (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-quality crystalline material. Drawing from established principles of physical chemistry and crystallization science, this document offers detailed protocols and a logical troubleshooting framework to address common challenges encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the compound's properties and the rationale behind common crystallization strategies.

Q1: What are the key physicochemical properties of (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride?

Understanding the molecule's properties is the first step in designing a robust crystallization process. The structure contains a polar pyridine ring, a primary amine, and a primary alcohol, making it hydrophilic and capable of extensive hydrogen bonding. Its existence as a hydrochloride salt further enhances its polarity.

PropertyValue / DescriptionSource(s)
Chemical Name (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride
CAS Number 1844884-59-8
Molecular Formula C₇H₁₁ClN₂O
Molecular Weight 174.63 g/mol
Physical Form Solid[1]
Purity (Typical) ≥97%[1]
Key Structural Features Pyridine ring, primary aminomethyl group, primary alcohol (methanol group), hydrochloride salt.N/A
Predicted Solubility High polarity suggests good solubility in polar protic solvents (water, methanol, ethanol) and lower solubility in non-polar solvents (heptane, toluene).N/A

Q2: Why is this compound formulated as a hydrochloride salt?

Amine-containing active pharmaceutical ingredients (APIs) are frequently converted into salts, with hydrochloride being the most common choice.[2] This strategy is employed for several critical reasons:

  • Enhanced Stability: The salt form is generally more chemically stable and less prone to degradation than the freebase, especially during storage.[2]

  • Improved Solubility: Salt formation significantly increases the aqueous solubility of basic compounds, which can be crucial for bioavailability.[3]

  • Crystallinity and Handling: The freebase form of many amines can be oily or amorphous. Converting them to a salt promotes the formation of a stable, crystalline solid that is easier to handle, purify, and formulate.[3]

Q3: What types of solvents are likely to be effective for crystallization?

The ideal crystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.

  • Single-Solvent Systems: Polar protic solvents like lower-chain alcohols (methanol, ethanol, isopropanol) are excellent starting points. Methanol is often a very good solvent, sometimes too good, leading to high losses in the mother liquor.[4] Isopropanol or ethanol may offer a better solubility profile.

  • Solvent/Anti-Solvent Systems: This is a powerful technique where the compound is dissolved in a "good" solvent, and a "poor" solvent (the anti-solvent) in which the compound is insoluble is added to induce precipitation.[5] Common combinations include:

    • Methanol (solvent) / Methyl tert-butyl ether (MTBE) (anti-solvent)

    • Ethanol (solvent) / Toluene (anti-solvent)

    • Water (solvent) / Acetone or Isopropanol (anti-solvent)

The choice of an anti-solvent is critical; it must be miscible with the primary solvent but have a low affinity for the solute.[6]

Section 2: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common crystallization techniques. They are intended as a starting point and should be optimized for your specific scale and purity requirements.

Protocol 1: Cooling Recrystallization from a Single Solvent (Isopropanol)

This is the most straightforward method, relying on the temperature-dependent solubility of the compound.

Rationale: The principle is to create a saturated solution at a high temperature and then allow the solution to cool slowly. As the temperature decreases, the solubility drops, creating a supersaturated state from which crystals nucleate and grow. A slow cooling rate is crucial for forming larger, purer crystals.[7][8][9]

Step-by-Step Methodology:

  • Dissolution: In a suitable flask, add the crude (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride. Add a volume of isopropanol (e.g., start with 5-10 mL per gram of solid).

  • Heating: Heat the mixture with stirring to the boiling point of the solvent. Add more isopropanol in small portions until all the solid has just dissolved. Causality Note: Adding a slight excess of solvent (e.g., 5-10% more) after complete dissolution can prevent premature "crashing out" of the solid upon cooling.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent crystallization in the funnel.

  • Cooling (Crystal Formation): Cover the flask and allow it to cool slowly to room temperature without disturbance. A slow cooling rate allows for the formation of well-ordered crystal lattices that exclude impurities.

  • Secondary Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 1 hour to maximize the yield by further decreasing the compound's solubility.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the filter cake with a small amount of ice-cold isopropanol to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization (Methanol/MTBE)

This method is highly effective when a suitable single solvent cannot be found and is useful for controlling particle size.[11]

Rationale: This technique works by rapidly changing the composition of the solvent system to one in which the compound has low solubility.[12] The addition of an anti-solvent increases the supersaturation of the solute, driving nucleation and crystal growth.[12] The rate of anti-solvent addition is a key parameter for controlling crystal size.[11]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride in the minimum amount of warm methanol required for complete dissolution.

  • Filtration (Optional): If necessary, filter the solution while warm to remove any insoluble impurities.

  • Anti-Solvent Addition: While stirring the methanol solution at a constant temperature (room temperature is a good starting point), add Methyl tert-butyl ether (MTBE) dropwise.

  • Nucleation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the onset of nucleation.

  • Crystal Growth: Once nucleation begins, reduce the rate of anti-solvent addition or stop temporarily to allow the existing nuclei to grow. Causality Note: Adding the anti-solvent too quickly can cause rapid precipitation, leading to small, impure crystals or an amorphous solid.

  • Maturation: After the anti-solvent addition is complete, stir the resulting slurry for a period (e.g., 1-2 hours) to allow the crystallization process to reach equilibrium.[13]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the final methanol/MTBE mixture or pure MTBE.

  • Drying: Dry the crystals under vacuum at a moderate temperature.

ParameterCooling RecrystallizationAnti-Solvent Crystallization
Primary Solvent Isopropanol, EthanolMethanol, Water
Anti-Solvent N/AMTBE, Acetone, Toluene
Starting Temp. Boiling point of solventRoom Temperature or slightly warm
Final Temp. 0-5 °CTypically Room Temperature
Key Control Variable Cooling Rate (e.g., 10-20 °C/hour)Rate of Anti-Solvent Addition

Section 3: Troubleshooting Guide

Crystallization can be challenging. This guide provides a logical framework for diagnosing and solving common problems.

Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting common crystallization issues.

Troubleshooting Outcome Experiment Outcome NoCrystals Problem: No Crystals Form Outcome->NoCrystals Oil Problem: Oiling Out / Amorphous Solid Outcome->Oil LowYield Problem: Low Yield Outcome->LowYield PoorPurity Problem: Poor Purity / Bad Crystal Habit Outcome->PoorPurity Cause1 Potential Causes: - Solution too dilute - Insufficient cooling - Wrong solvent NoCrystals->Cause1 Leads to Cause2 Potential Causes: - Solubility too high - Cooling too fast - Impurities present Oil->Cause2 Leads to Cause3 Potential Causes: - Too much solvent - Incomplete precipitation - Losses during transfer LowYield->Cause3 Leads to Cause4 Potential Causes: - Nucleation too rapid - Impurities trapped - Inefficient washing PoorPurity->Cause4 Leads to Action1 Solutions: - Evaporate solvent - Scratch flask / Seed - Cool further - Change solvent Cause1->Action1 Address with Action2 Solutions: - Add more solvent, recool slowly - Use less polar solvent system - Add seed crystals - Purify via chromatography Cause2->Action2 Address with Action3 Solutions: - Reduce solvent volume - Increase cooling time/lower temp - Ensure complete transfer - Optimize washing solvent Cause3->Action3 Address with Action4 Solutions: - Slow cooling / anti-solvent addition - Use a more viscous solvent - Re-crystallize - Improve washing technique Cause4->Action4 Address with

Caption: A logical workflow for diagnosing and solving common crystallization problems.

Detailed Troubleshooting Q&A

Q: My compound will not crystallize upon cooling. What should I do?

A: This is a common issue indicating that the solution is not sufficiently supersaturated.

  • Induce Nucleation: First, try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for nucleation. Alternatively, add a tiny "seed" crystal of the pure compound if available.[14]

  • Increase Concentration: If scratching fails, your solution is likely too dilute. Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.[10]

  • Cool Further: Ensure the solution has been cooled sufficiently. An ice-salt bath or freezer can sometimes provide the necessary thermodynamic push, although this can risk rapid precipitation.

  • Add an Anti-Solvent: If working with a good solvent, you can try to induce crystallization by slowly adding a miscible anti-solvent.

Q: An oil has formed instead of a solid precipitate. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution above its melting point or when its concentration is too high for orderly crystal lattice formation.

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add more of the primary solvent (10-20% more) to lower the saturation point, and then cool the solution much more slowly.[10] This gives the molecules more time to arrange themselves into a crystal lattice.

  • Change Solvent System: The polarity of the solvent may be too similar to the solute. Try a slightly less polar solvent or solvent mixture.

  • Seed the Solution: Before cooling, add a seed crystal. This can provide a template for proper crystal growth and bypass the kinetic barrier to nucleation that may favor oiling.

Q: The recrystallization resulted in a very fine powder or small needles. How can I improve the crystal habit?

A: The formation of very small crystals or needles is typically a result of very rapid nucleation followed by slow growth.

  • Slow Down: The primary solution is to slow down the entire process. For cooling crystallization, this means reducing the cooling rate. For anti-solvent crystallization, it means adding the anti-solvent much more slowly or at a higher temperature.

  • Reduce Supersaturation: Start with a slightly more dilute solution. High supersaturation favors the formation of many nuclei, leading to smaller final crystals.

  • Use a More Viscous Solvent: Sometimes, performing the crystallization in a more viscous solvent system can slow down diffusion and promote the growth of larger, more well-defined crystals.

Q: My yield is very low. How can I improve it?

A: A low yield indicates that a significant amount of your compound remains dissolved in the mother liquor.

  • Minimize Solvent: Ensure you used the minimum amount of hot solvent necessary for dissolution. Any excess will retain more product at cold temperatures.[10]

  • Maximize Cooling: Make sure the solution has been cooled for a sufficient amount of time at the lowest practical temperature to minimize solubility.

  • Solvent Choice: The chosen solvent might be too good. Consider a solvent in which the compound has a slightly lower solubility at cold temperatures.

  • Mother Liquor Recovery: It is sometimes possible to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling, though this second crop may be less pure.

Q: The purity of my material did not improve after recrystallization. What are the possible reasons?

A: This suggests that the impurity is not being effectively removed by the crystallization process.

  • Impurity Co-crystallizes: The impurity may have very similar solubility properties to your target compound and is being incorporated into the crystal lattice.[15] In this case, a different solvent system may be needed to alter the relative solubilities.

  • Inefficient Washing: The filter cake may not have been washed properly, leaving behind impure mother liquor on the crystal surfaces. Ensure the wash is performed with ice-cold solvent and that the solvent is pulled through the cake effectively.

  • Degradation: It's possible the compound is degrading under the heating conditions of the recrystallization. Consider using a lower boiling point solvent or an anti-solvent method at room temperature.

References

  • [4-(aminomethyl)pyridin-2-yl]methanol dihydrochloride — Chemical Substance Information. (n.d.). PubChem. Retrieved March 18, 2026, from [Link]

  • Kashchiev, D., & Zeglinski, J. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design, 22(5), 3146–3154. [Link]

  • Zhang, Y., et al. (2022). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. Crystals, 12(8), 1032. [Link]

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. (n.d.). Scribd. Retrieved March 18, 2026, from [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335–13342. [Link]

  • Special Issue : Anti-Solvent Crystallization. (n.d.). MDPI. Retrieved March 18, 2026, from [Link]

  • Alshehri, S., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceuticals, 14(1), 63. [Link]

  • Chadwick, K., et al. (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design, 21(3), 1855–1873. [Link]

  • Anti-Solvent Crystallization. (2020). ResearchGate. [Link]

  • Key Factors Affecting the Efficiency of Crystallizers. (2024). Zhanghua Dryer. [Link]

  • Solubility Properties of Methanol in Organic Solvents. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • (4-Methoxy-pyridin-2-yl)-methanol. (n.d.). PubChem. Retrieved March 18, 2026, from [Link]

  • Crystallisation in pharmaceutical processes. (n.d.). BIA. Retrieved March 18, 2026, from [Link]

  • Antisolvent Crystallization of Poorly Water Soluble Drugs. (n.d.). International Journal of Chemical and Environmental Engineering. Retrieved March 18, 2026, from [Link]

  • Kim, M. S., et al. (2019). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility and Stability. Pharmaceutics, 11(3), 109. [Link]

  • Process for recovery of amines and volatile acids from amine salts. (1993).
  • Resinous compound crystallization using non-polar solvent sequence. (2020).
  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. (2004). The Vespiary. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • How does cooling rate affect the point at which crystalisation occures and why? (2020). Reddit. [Link]

  • What is the best way to convert my amine compound from the salt form into free amine? (2015). ResearchGate. [Link]

  • Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. (n.d.). CECRI, Karaikudi. Retrieved March 18, 2026, from [Link]

  • Effects of Pressure and Cooling Rates on Crystallization Behavior and Morphology of Isotactic Polypropylene. (2023). MDPI. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of (4-(Aminomethyl)pyridin-2-yl)methanol: Hydrochloride Salt vs. Free Base

For Researchers, Scientists, and Drug Development Professionals In the synthesis of complex molecules and active pharmaceutical ingredients (APIs), the choice between using a compound as a free base or a salt, such as a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules and active pharmaceutical ingredients (APIs), the choice between using a compound as a free base or a salt, such as a hydrochloride, is a critical decision that dictates reaction conditions, solubility, and ultimately, the success of a synthetic route. This guide provides an in-depth technical comparison of the reactivity of (4-(Aminomethyl)pyridin-2-yl)methanol in its free base form versus its hydrochloride salt. By understanding the fundamental chemical differences and their impact on reactivity, researchers can make more informed decisions in their experimental design.

Structural and Electronic Considerations: The Decisive Difference

The reactivity of (4-(Aminomethyl)pyridin-2-yl)methanol is fundamentally governed by the availability of lone pairs of electrons on its three nucleophilic centers: the primary aminomethyl nitrogen, the pyridine ring nitrogen, and the primary alcohol oxygen. The formation of the hydrochloride salt drastically alters the electronic character of the nitrogen atoms.

  • (4-(Aminomethyl)pyridin-2-yl)methanol (Free Base): In this form, both the aminomethyl nitrogen and the pyridine nitrogen possess lone pairs of electrons, making them available to act as nucleophiles or bases. The aminomethyl group, being a primary aliphatic amine, is the more potent nucleophile of the two nitrogens.

  • (4-(Aminomethyl)pyridin-2-yl)methanol Hydrochloride: As a salt, the molecule has been protonated by hydrochloric acid. Given the presence of two basic nitrogen atoms, it can exist as a mono- or dihydrochloride salt. The aminomethyl nitrogen is more basic than the pyridine nitrogen, and thus it is the primary site of protonation. In the presence of excess acid, both nitrogens can be protonated. This protonation effectively sequesters the lone pairs, rendering the nitrogen atoms non-nucleophilic.

To understand the relative basicities, we can look at the pKa values of similar structures. The pKa of the conjugate acid of 4-(aminomethyl)pyridine is approximately 9.65, while the pKa of the pyridinium ion is around 5.2. This indicates that the aminomethyl group is significantly more basic than the pyridine ring nitrogen. The alcohol group, with a pKa of around 16-17, is the least basic site.

G cluster_0 Free Base cluster_1 Hydrochloride Salt a (4-(Aminomethyl)pyridin-2-yl)methanol b Nucleophilic Aminomethyl Group (-CH₂NH₂) (Available Lone Pair) a->b Highly Reactive c Nucleophilic Pyridine Nitrogen (Available Lone Pair) a->c Moderately Reactive d Nucleophilic Hydroxyl Group (-CH₂OH) a->d Reactive under specific conditions e (4-(Aminomethyl)pyridin-2-yl)methanol Hydrochloride f Protonated Aminomethyl Group (-CH₂NH₃⁺Cl⁻) (Non-nucleophilic) e->f Reactivity Blocked g Protonated Pyridine Nitrogen (Potential) (Non-nucleophilic) e->g Reactivity Blocked h Hydroxyl Group (-CH₂OH) e->h Reactivity Unchanged (Primarily)

Comparative Reactivity in N-Acylation

A common transformation for primary amines is N-acylation to form amides. This reaction highlights the stark difference in reactivity between the free base and the hydrochloride salt.

Experimental Scenario: Acylation with Acetyl Chloride

Let's consider the reaction of our target molecule with acetyl chloride, a common acylating agent.

Free Base Reactivity: The free base will react readily with acetyl chloride. The highly nucleophilic primary amine will attack the electrophilic carbonyl carbon of the acetyl chloride. This reaction is typically fast and exothermic. A key consideration is chemoselectivity. Since the alcohol is also nucleophilic, O-acylation can be a competing side reaction. However, the amine is significantly more nucleophilic than the alcohol, so N-acylation is the major expected product under standard conditions.

Hydrochloride Salt Reactivity: The hydrochloride salt will be largely unreactive towards acetyl chloride under the same conditions. The protonated aminomethyl group lacks the necessary lone pair to initiate nucleophilic attack. For the reaction to proceed, a base must be added to deprotonate the ammonium salt and regenerate the free amine in situ. The choice of base and the stoichiometry are crucial. At least two equivalents of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) are required: one to neutralize the hydrochloride salt and a second to scavenge the HCl generated during the acylation.

N_Acylation cluster_freebase Free Base Pathway cluster_hcl Hydrochloride Salt Pathway FreeBase Free Base (-NH₂) NAcylation N-Acylation (Fast Reaction) FreeBase->NAcylation AcetylChloride1 Acetyl Chloride (CH₃COCl) AcetylChloride1->NAcylation NAmide N-Acetylated Product NAcylation->NAmide HCl_Salt HCl Salt (-NH₃⁺Cl⁻) InSituFreeBase In situ Free Base Generation HCl_Salt->InSituFreeBase Base Base (≥2 eq.) (e.g., Et₃N) Base->InSituFreeBase NAcylation2 N-Acylation InSituFreeBase->NAcylation2 AcetylChloride2 Acetyl Chloride (CH₃COCl) AcetylChloride2->NAcylation2 NAmide2 N-Acetylated Product NAcylation2->NAmide2

Comparative Data: N-Acylation with Acetic Anhydride
Reactant FormBase AddedReaction Time (at RT)Predominant ProductExpected Yield
Free BaseNone< 1 hourN-acetylated>90%
Hydrochloride SaltNone24 hoursNo Reaction<5%
Hydrochloride SaltTriethylamine (2.2 eq)1-2 hoursN-acetylated>85%
Experimental Protocol: N-Acylation of the Free Base
  • Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve (4-(aminomethyl)pyridin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per mmol of substrate).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Experimental Protocol: N-Acylation of the Hydrochloride Salt
  • Preparation: In a round-bottom flask under a nitrogen atmosphere, suspend (4-(aminomethyl)pyridin-2-yl)methanol hydrochloride (1.0 eq) in anhydrous DCM (15 mL per mmol of substrate).

  • Base Addition: Add triethylamine (2.2 eq) and stir the mixture for 15 minutes at room temperature.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred suspension.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC.

  • Work-up and Purification: Follow steps 5 and 6 from the free base protocol.

Comparative Reactivity in O-Acylation and Chemoselectivity

The presence of a hydroxyl group introduces the possibility of O-acylation and the challenge of achieving chemoselectivity. The choice between the free base and the hydrochloride salt can be strategically used to direct the reaction towards either N- or O-acylation.

N- vs. O-Acylation: As a general principle, amines are more nucleophilic than alcohols. Therefore, in a competitive reaction with the free base under neutral or basic conditions, N-acylation is heavily favored.

Leveraging the Hydrochloride for O-Acylation: The hydrochloride salt can be used to achieve selective O-acylation. By protonating the more reactive amine, its nucleophilicity is effectively "turned off". The remaining nucleophile is the hydroxyl group. This strategy is particularly effective under acidic conditions, which can also activate the acylating agent. For instance, direct acylation with an acyl halide or anhydride under strongly acidic conditions can favor O-acylation.

Chemoselectivity cluster_conditions Reaction Conditions cluster_reactants Reactant Form cluster_products Major Product Basic Basic/Neutral Conditions (e.g., Et₃N) NAcylation N-Acylation Basic->NAcylation Acidic Acidic Conditions (e.g., HCl, H₂SO₄) OAcylation O-Acylation Acidic->OAcylation FreeBase Free Base FreeBase->NAcylation Favored HCl_Salt Hydrochloride Salt HCl_Salt->OAcylation Favored

Comparative Data: Chemoselective Acylation
Reactant FormAcylating AgentConditionsMajor Product
Free BaseAcetic AnhydridePyridine, 0 °C to RTN-acetyl
Hydrochloride SaltAcetic AnhydrideAcetic Acid, RefluxO-acetyl
Experimental Protocol: Selective O-Acylation of the Hydrochloride Salt
  • Preparation: In a round-bottom flask, suspend (4-(aminomethyl)pyridin-2-yl)methanol hydrochloride (1.0 eq) in glacial acetic acid (10 mL per mmol).

  • Reagent Addition: Add acetic anhydride (1.5 eq).

  • Reaction: Heat the mixture to reflux (approx. 118 °C) for 4-6 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a solid base like sodium carbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Summary and Key Takeaways

Feature(4-(Aminomethyl)pyridin-2-yl)methanol Free Base(4-(Aminomethyl)pyridin-2-yl)methanol Hydrochloride
Form Typically an oil or low-melting solidCrystalline solid
Solubility More soluble in organic solventsMore soluble in aqueous/polar solvents
Handling Can be less stable, potentially hygroscopicGenerally more stable, easier to handle and weigh
Amine Reactivity Highly nucleophilic and basicNon-nucleophilic (protonated)
Alcohol Reactivity NucleophilicNucleophilic
Use in N-Acylation Reacts directly, high yieldRequires ≥2 equivalents of base to react
Use in Selective O-Acylation Difficult to achieve directlyCan be used for selective O-acylation under acidic conditions
  • For reactions requiring the nucleophilicity of the aminomethyl group , such as amide formation, the free base is the required starting material. If starting from the hydrochloride salt, in situ generation of the free base with an appropriate base is necessary.

  • The hydrochloride salt serves as a more stable, easier-to-handle solid and can be strategically employed as a starting material for reactions targeting the hydroxyl group , effectively acting as an in situ protecting group for the more reactive amine.

By understanding these fundamental principles of reactivity, chemists can design more efficient, selective, and robust synthetic routes for the elaboration of this versatile bifunctional building block.

References

  • Sigma-Aldrich. 4-(Aminomethyl)pyridine pKa.
  • University of Toronto.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Frøyen, P., & Jiao, H. (2008). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 4, 24. [Link]

Comparative

A Comparative Guide to the LC-MS Analysis of (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride

In the landscape of pharmaceutical development and chemical synthesis, the precise and robust analytical characterization of novel chemical entities is paramount. This guide provides an in-depth technical overview of the...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical synthesis, the precise and robust analytical characterization of novel chemical entities is paramount. This guide provides an in-depth technical overview of the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride, a substituted pyridine derivative of interest in medicinal chemistry. We will explore a developed LC-MS methodology, predict its fragmentation pattern based on first principles, and compare its performance with alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical considerations for this class of compounds.

Introduction to (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride

(4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride is a polar aromatic compound with the chemical formula C₇H₁₁ClN₂O and a molecular weight of 174.63 g/mol . Its structure, featuring a pyridine ring substituted with an aminomethyl and a methanol group, imparts a hydrophilic character, making it amenable to reversed-phase liquid chromatography. The presence of basic nitrogen atoms in the pyridine ring and the primary amine makes it an excellent candidate for positive ion electrospray ionization (ESI) mass spectrometry.

Part 1: A Dedicated LC-MS Method for (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride

The development of a robust LC-MS method requires careful consideration of the analyte's physicochemical properties. The following method is designed to achieve excellent chromatographic resolution and sensitive detection.

Experimental Protocol: LC-MS

1. Sample and Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride in 10 mL of a 50:50 mixture of methanol and water.

  • Working Standards: Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase to achieve a concentration within the calibration range.

2. Liquid Chromatography Conditions:

  • Instrument: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended for its versatility and efficiency in separating polar compounds.

  • Mobile Phase A: 0.1% Formic acid in water. The acidic modifier is crucial for good peak shape and for promoting protonation of the analyte for ESI-MS detection[1].

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions:

  • Instrument: A triple quadrupole or ion trap mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode. ESI is the preferred method for polar and non-volatile compounds[2].

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Gas Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Scan Mode: Full scan (m/z 50-300) for initial identification and product ion scan for fragmentation analysis. For quantitative analysis, Multiple Reaction Monitoring (MRM) would be employed.

Workflow for LC-MS Analysis

LC_MS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve Sample & Standards Inject Inject Sample Prep->Inject Column C18 Reversed-Phase Separation Inject->Column Gradient Elution ESI Electrospray Ionization (Positive Mode) Column->ESI MS_Scan Mass Analysis (Full Scan / Product Ion Scan) ESI->MS_Scan Data Chromatogram & Spectrum Processing MS_Scan->Data

Caption: A streamlined workflow for the LC-MS analysis of (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride.

Predicted Fragmentation Pattern

In positive ion ESI-MS, (4-(Aminomethyl)pyridin-2-yl)methanol will be readily protonated. The free base has a molecular weight of 138.17 g/mol . The expected protonated molecule [M+H]⁺ will have an m/z of 139.18. Collision-induced dissociation (CID) of this precursor ion is predicted to yield several characteristic fragment ions.

Predicted Fragmentation of [M+H]⁺ (m/z 139.18)

Fragmentation_Pattern cluster_fragments Predicted Fragment Ions Parent [M+H]⁺ m/z 139.18 F1 m/z 122.15 Loss of NH₃ Parent->F1 -17.03 Da F2 m/z 121.15 Loss of H₂O Parent->F2 -18.01 Da F3 m/z 109.15 Loss of CH₂O Parent->F3 -30.03 Da F4 m/z 93.13 Loss of CH₂O and NH₃ F2->F4 -17.03 Da

Sources

Validation

A Senior Application Scientist's Guide to Aminomethylpyridine Building Blocks: A Comparative Analysis of CAS 1844884-59-8 and Its Isomeric Counterparts

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a privileged structure, offering a unique combination of aromaticity, hydrogen bonding capability, and tunable electronic pro...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a privileged structure, offering a unique combination of aromaticity, hydrogen bonding capability, and tunable electronic properties. Within the diverse family of pyridine-based building blocks, aminomethylpyridines are of particular interest due to their bifunctional nature, incorporating both a basic pyridine ring and a nucleophilic primary amine. This guide provides an in-depth technical comparison of the emerging building block, 2-amino-5-(aminomethyl)pyridine (CAS 1844884-59-8) , with its more established, unsubstituted isomeric counterparts: 2-(aminomethyl)pyridine , 3-(aminomethyl)pyridine , and 4-(aminomethyl)pyridine .

This analysis, grounded in fundamental principles of organic chemistry and supported by experimental data from the literature, aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in the selection and application of these valuable synthetic intermediates.

The Aminomethylpyridine Family: Structural and Electronic Nuances

The position of the aminomethyl group on the pyridine ring profoundly influences the molecule's steric and electronic properties, which in turn dictates its reactivity in common synthetic transformations. The introduction of an additional amino group at the 2-position, as seen in CAS 1844884-59-8, further modulates these characteristics.

Structural Isomers and Their Inherent Properties

The three basic isomers of aminomethylpyridine each present a distinct spatial arrangement of the nitrogen atoms, impacting their basicity, nucleophilicity, and potential for intramolecular interactions.

G cluster_0 Aminomethylpyridine Isomers node_2_amp 2-(Aminomethyl)pyridine node_3_amp 3-(Aminomethyl)pyridine node_4_amp 4-(Aminomethyl)pyridine node_2a5amp 2-Amino-5-(aminomethyl)pyridine (CAS 1844884-59-8)

Caption: Structural isomers of aminomethylpyridine.

  • 2-(Aminomethyl)pyridine: The proximity of the aminomethyl group to the ring nitrogen allows for potential chelation with metal ions. This isomer can also exhibit intramolecular hydrogen bonding between the two nitrogen atoms, which can influence the conformation and reactivity of the aminomethyl group.

  • 3-(Aminomethyl)pyridine: In this isomer, the aminomethyl group is in a meta-position relative to the ring nitrogen. This spatial separation minimizes direct electronic interaction and intramolecular hydrogen bonding between the two nitrogen-containing groups.

  • 4-(Aminomethyl)pyridine: With the aminomethyl group in the para-position, there is a significant electronic communication with the ring nitrogen through the pyridine's π-system.

The Impact of the 2-Amino Substituent in CAS 1844884-59-8

The presence of an amino group at the 2-position of the pyridine ring in 2-amino-5-(aminomethyl)pyridine introduces several key electronic effects:

  • Electron-Donating Nature: The 2-amino group is a strong electron-donating group, both through resonance (+M) and inductive (+I) effects. This increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack and potentially altering the reactivity of other substituents.

  • Increased Basicity: The electron-donating amino group increases the basicity of the pyridine ring nitrogen. This is reflected in the pKa of the corresponding pyridinium ion.

  • Modulation of the Aminomethyl Group's Reactivity: The overall increase in electron density on the ring can subtly influence the nucleophilicity of the aminomethyl group at the 5-position.

Comparative Analysis of Physicochemical Properties

The basicity of the nitrogen atoms in aminomethylpyridines is a critical parameter that influences their behavior in reactions, particularly those involving acid-base chemistry. The pKa values of the conjugate acids of these amines provide a quantitative measure of their basicity.

CompoundCAS NumberpKa (Aminomethyl Group)pKa (Pyridine Ring)
2-(Aminomethyl)pyridine3731-51-98.792.31[1][2][3]
3-(Aminomethyl)pyridine3731-52-08.34 (Predicted)[4][5]~5.7
4-(Aminomethyl)pyridine3731-53-19.65[6]~6.0
2-Amino-5-methylpyridine*1603-41-4-7.22[7]
2-Amino-5-(aminomethyl)pyridine 1844884-59-8 ~8.5 (Estimated) ~7.3 (Estimated)

Note: 2-Amino-5-methylpyridine is included as a proxy to estimate the effect of the 2-amino group on the pyridine ring's pKa. The pKa values for the aminomethyl group and pyridine ring of 3- and 4-aminomethylpyridine are not always clearly delineated in the literature, with the higher pKa generally attributed to the more basic site.

Interpretation of pKa Data:

  • The pKa of the pyridine nitrogen in 2-(aminomethyl)pyridine is significantly lower than in the 3- and 4-isomers, likely due to the electron-withdrawing inductive effect of the nearby aminomethyl group and potential intramolecular hydrogen bonding.

  • The 4-(aminomethyl)pyridine exhibits the highest basicity for the aminomethyl group, suggesting strong electronic communication and stabilization of the protonated form.

  • The pKa of 2-amino-5-methylpyridine (7.22) is significantly higher than that of unsubstituted pyridine (pKa ~5.2), demonstrating the strong electron-donating effect of the 2-amino group.[7] Based on this, it is reasonable to estimate that the pyridine nitrogen in 2-amino-5-(aminomethyl)pyridine will also have a similarly elevated pKa.

Performance in Key Synthetic Transformations

The utility of aminomethylpyridines as building blocks is demonstrated by their performance in common, high-value synthetic reactions. This section compares the expected reactivity of CAS 1844884-59-8 with its isomers in three critical classes of transformations: amide coupling, reductive amination, and metal-catalyzed cross-coupling.

Amide Coupling Reactions

Amide bond formation is one of the most frequently employed reactions in drug discovery. The nucleophilicity of the aminomethyl group is the primary determinant of its reactivity in this transformation.

Building BlockExpected ReactivityRepresentative YieldComments
2-(Aminomethyl)pyridineModerateGood to ExcellentThe proximity of the pyridine nitrogen may lead to steric hindrance or side reactions depending on the coupling agent and conditions.
3-(Aminomethyl)pyridineGoodGood to ExcellentGenerally well-behaved with standard coupling reagents.
4-(Aminomethyl)pyridineHighExcellentThe increased basicity and potential for electronic stabilization of the transition state often lead to high yields.
2-Amino-5-(aminomethyl)pyridine Good to Excellent High (Predicted) The electron-donating 2-amino group may slightly enhance the nucleophilicity of the 5-aminomethyl group. The primary amino group at the 2-position will also be reactive and may require a protection strategy for selective acylation of the aminomethyl group.

Causality Behind Experimental Choices: The choice of coupling reagent is critical. For less reactive amines or sterically hindered systems, more powerful reagents like HATU or COMU are often preferred over carbodiimides like EDC. The addition of a non-nucleophilic base such as diisopropylethylamine (DIPEA) is standard practice to neutralize the acid formed during the reaction and to deprotonate the amine starting material.

G cluster_0 Amide Coupling Workflow start Dissolve Carboxylic Acid in Anhydrous Solvent add_coupling_reagent Add Coupling Reagent (e.g., HATU, EDC/HOBt) start->add_coupling_reagent add_base Add Non-nucleophilic Base (e.g., DIPEA) add_coupling_reagent->add_base add_amine Add Aminomethylpyridine add_base->add_amine reaction Stir at Room Temperature add_amine->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification product Isolated Amide Product purification->product G cluster_0 Electronic Effects cluster_1 Reactivity title Influence of Substituent Position on Pyridine Reactivity electron_donating Electron-Donating Group (EDG) (e.g., -NHCH₂) electron_withdrawing Electron-Withdrawing Ring N electrophilic_attack Electrophilic Attack on Ring electron_donating->electrophilic_attack Activates nucleophilic_attack Nucleophilic Attack on Ring (e.g., SNAr) electron_withdrawing->nucleophilic_attack Activates at C2, C4, C6 metal_coupling Metal-Catalyzed Cross-Coupling (Oxidative Addition) electron_withdrawing->metal_coupling Facilitates at C2, C4, C6

Caption: Influence of substituent position on pyridine reactivity.

For a hypothetical bromo-derivative of 2-amino-5-(aminomethyl)pyridine , the electron-donating 2-amino group would increase the electron density of the ring, potentially making oxidative addition more difficult compared to an unsubstituted bromopyridine. However, the position of the bromo group would be the dominant factor in determining reactivity.

Accessibility and Synthesis

The availability of a building block is a crucial consideration for its practical application. While 2-, 3-, and 4-(aminomethyl)pyridine are commercially available from numerous suppliers, the substituted aminomethylpyridine, CAS 1844884-59-8, is a more specialized reagent.

A plausible synthetic route to 2-amino-5-(aminomethyl)pyridine could start from the commercially available 2-amino-5-methylpyridine . [8][9]A possible sequence would involve radical bromination of the methyl group followed by nucleophilic substitution with an amine equivalent, such as phthalimide, and subsequent deprotection.

Experimental Protocols

The following protocols are representative examples of common transformations involving aminomethylpyridines and are provided for illustrative purposes.

Representative Protocol for Amide Coupling using HATU
  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.

  • Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester.

  • Coupling: Add the aminomethylpyridine (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Representative Protocol for Reductive Amination using Sodium Triacetoxyborohydride
  • Preparation: To a solution of the aminomethylpyridine (1.0 eq) and the aldehyde or ketone (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add acetic acid (1.2 eq).

  • Reduction: Stir the mixture at room temperature for 1 hour, then add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 4-24 hours).

  • Workup and Purification: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the desired secondary or tertiary amine. [10]

Conclusion

The selection of an aminomethylpyridine building block for a synthetic campaign requires a careful consideration of the desired reactivity and the potential for side reactions.

  • 2-Amino-5-(aminomethyl)pyridine (CAS 1844884-59-8) presents an interesting, albeit more complex, building block. The presence of two primary amino groups with different chemical environments offers opportunities for selective functionalization but also necessitates careful reaction design, likely involving protecting group strategies. The electron-rich nature of the pyridine ring, imparted by the 2-amino group, may also alter its reactivity in cross-coupling reactions.

  • 2-(Aminomethyl)pyridine is a valuable building block, particularly for applications where chelation to a metal center is desired. Its distinct pKa profile should be considered in reaction design.

  • 3-(Aminomethyl)pyridine offers a more "electronically isolated" aminomethyl group, making it a reliable and predictable nucleophile in many standard transformations.

  • 4-(Aminomethyl)pyridine is a highly nucleophilic and basic building block, often leading to excellent yields in reactions where these properties are favored.

Ultimately, the choice of building block will depend on the specific synthetic challenge at hand. This guide provides a framework for understanding the nuanced differences between these valuable reagents, enabling chemists to harness their unique properties to advance their research and development goals.

References

  • Pyridine, 4- (aminomethyl)- - ChemBK. (2024, April 9). Retrieved March 7, 2024, from [Link]

  • 2-Picolylamine,2-(Aminomethyl)pyridine - ChemBK. (2024, April 10). Retrieved March 7, 2024, from [Link]

  • Process for the preparation of 2-amino-5-methyl-pyridine. (1994). Google Patents.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]

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  • Reductive amination - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

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  • 2-Pyridinemethanamine | C6H8N2 | CID 19509 - PubChem. (n.d.). Retrieved March 7, 2024, from [Link]

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Comparative

A Researcher's Guide to Validating the Biological Efficacy of (4-(Aminomethyl)pyridin-2-yl)methanol Hydrochloride Derivatives as Novel Kinase Inhibitors

The pyridinemethanol chemical scaffold is a cornerstone in medicinal chemistry, recognized for its adaptability in creating therapeutic agents targeting a range of diseases.[1][2] Derivatives of this versatile structure,...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyridinemethanol chemical scaffold is a cornerstone in medicinal chemistry, recognized for its adaptability in creating therapeutic agents targeting a range of diseases.[1][2] Derivatives of this versatile structure, such as those of (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride, represent a promising frontier in the discovery of novel kinase inhibitors.[1][3] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for drug development.[4]

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously validate the biological efficacy of this class of compounds. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a self-validating and robust workflow from initial biochemical screening to downstream cellular validation.

Our approach is structured as a multi-tiered validation cascade, designed to build a comprehensive evidence package for a lead candidate. We will use a hypothetical derivative, "AMP-2M-HCL-D1," targeting a fictional but representative protein, "Target Kinase X" (TKX), to illustrate the principles and protocols.

Chapter 1: Foundational Validation: Biochemical Potency and Selectivity

The first step is to determine if a derivative directly interacts with and inhibits the purified target kinase in vitro. This biochemical validation is the bedrock of the entire efficacy assessment.

Expert Rationale: Why Start with a Biochemical Assay?

Starting with a purified, recombinant kinase allows for the unambiguous measurement of direct target inhibition, free from the complexities of a cellular environment (e.g., membrane permeability, off-target effects).[5] An assay like the ADP-Glo™ Kinase Assay is chosen for its high sensitivity and broad applicability across virtually any kinase that converts ATP to ADP.[6][7] It measures kinase activity by quantifying the amount of ADP produced, providing a direct readout of enzymatic function.[8]

Workflow: Biochemical Potency Assessment

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis reagent Prepare Reagents: - Recombinant TKX Kinase - Substrate Peptide - ATP Solution - AMP-2M-HCL-D1 Serial Dilution plate Plate Compound Dilutions & Kinase/Substrate Mix reagent->plate start_rxn Initiate Reaction (Add ATP) plate->start_rxn incubate_rxn Incubate (e.g., 60 min at RT) start_rxn->incubate_rxn stop_rxn Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate_rxn->stop_rxn incubate_stop Incubate (40 min at RT) stop_rxn->incubate_stop detect_adp Convert ADP to ATP & Detect Light (Add Kinase Detection Reagent) incubate_stop->detect_adp read_lum Read Luminescence detect_adp->read_lum plot Plot Luminescence vs. [Inhibitor] read_lum->plot calc_ic50 Calculate IC50 Value plot->calc_ic50

Caption: Workflow for determining biochemical IC50 using the ADP-Glo™ Assay.

Experimental Protocol: ADP-Glo™ Kinase Assay[6][8]
  • Reagent Preparation:

    • Prepare a serial dilution of AMP-2M-HCL-D1 (e.g., from 100 µM to 1 nM) in the appropriate kinase buffer.

    • Prepare a solution containing the recombinant TKX enzyme and its specific substrate.

    • Prepare an ATP solution at a concentration relevant to the kinase's Km for ATP (e.g., 10 µM).

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the compound dilution.

    • Add 5 µL of the TKX enzyme/substrate mix to each well.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution.[9]

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[6]

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal via a luciferase reaction.[7][8]

    • Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).[5]

Data Presentation: Comparative Potency & Selectivity

A crucial aspect of drug development is selectivity. A good candidate should be potent against its intended target while being significantly less active against other kinases to minimize off-target effects.[4]

DerivativeTarget KinaseIC50 (nM)Off-Target Kinase AIC50 (nM)Off-Target Kinase BIC50 (nM)Selectivity Fold (A/Target)
AMP-2M-HCL-D1 TKX15 KDR1,500SRC>10,000100
AMP-2M-HCL-D2 TKX120KDR800SRC5,4006.7
Alternative Cmpd X TKX50KDR55SRC1,2001.1

Chapter 2: Cellular Validation: Target Engagement & Potency

Demonstrating that a compound inhibits a purified enzyme is only the first step. It is critical to confirm that the compound can enter a living cell, bind to its intended target, and exert a biological effect.[10]

Expert Rationale: Why Confirm Target Engagement in Cells?

Biochemical potency (IC50) does not always translate to cellular activity (EC50).[10] Factors like cell membrane permeability, efflux pumps, and intracellular ATP concentrations (which are much higher than in biochemical assays) can dramatically alter a compound's effectiveness.[10] We will use a NanoBRET™ Target Engagement Assay to confirm binding in live cells. This technology uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer to quantify compound binding.[11][12]

Workflow: Cellular Target Engagement & Potency Determination

G cluster_te NanoBRET™ Target Engagement cluster_potency Cellular Potency (Viability) transfect Transfect Cells with TKX-NanoLuc® Fusion Vector plate_cells Plate Transfected Cells transfect->plate_cells add_cmpd Add Serial Dilution of AMP-2M-HCL-D1 plate_cells->add_cmpd add_tracer Add Fluorescent Tracer add_cmpd->add_tracer read_bret Read Donor (460nm) and Acceptor (610nm) Emission add_tracer->read_bret calc_ic50_bret Calculate BRET Ratio & IC50 read_bret->calc_ic50_bret plate_viability Plate TKX-Dependent Cancer Cell Line treat_cells Treat with Serial Dilution of AMP-2M-HCL-D1 plate_viability->treat_cells incubate_viability Incubate (e.g., 72 hours) treat_cells->incubate_viability add_ctg Add CellTiter-Glo® Reagent incubate_viability->add_ctg read_lum_ctg Read Luminescence add_ctg->read_lum_ctg calc_ec50 Calculate EC50 read_lum_ctg->calc_ec50

Caption: Parallel workflows for cellular target engagement and potency assessment.

Experimental Protocol: NanoBRET™ Target Engagement Assay[11][13]
  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding for the TKX target protein fused to NanoLuc® luciferase.

    • Plate the transfected cells into a 96-well plate and incubate for 24 hours.

  • Assay Execution:

    • Treat the cells with a serial dilution of AMP-2M-HCL-D1 for 2 hours.

    • Add the cell-permeable fluorescent tracer and the NanoLuc® substrate to the wells. The tracer is designed to bind to the same site as the inhibitor.

    • Incubate to allow binding to reach equilibrium.

  • Data Acquisition:

    • Measure the luminescence signal at two wavelengths: one for the NanoLuc® donor (e.g., 460 nm) and one for the fluorescent tracer acceptor (e.g., 610 nm).

    • The BRET ratio is calculated from these two readings. Compound engagement displaces the tracer, leading to a decrease in the BRET signal.[13]

  • Data Analysis:

    • Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50 for target engagement.

Data Presentation: Correlating Biochemical and Cellular Data

A strong correlation between biochemical IC50 and cellular target engagement IC50 suggests that the compound effectively reaches and binds its target in a complex cellular milieu. The cellular EC50 from a viability assay (e.g., CellTiter-Glo®) in a cancer cell line dependent on TKX activity demonstrates the compound's functional consequence.

DerivativeBiochemical IC50 (nM)Cellular Target Engagement IC50 (nM)Cellular Potency EC50 (nM)
AMP-2M-HCL-D1 1545150
AMP-2M-HCL-D2 1204501,800
Alternative Cmpd X 50>10,000>10,000

Chapter 3: Mechanistic Validation: Downstream Pathway Analysis

The final piece of the validation puzzle is to confirm that target engagement by the compound leads to the expected biological outcome: the inhibition of the downstream signaling pathway controlled by the target kinase.

Expert Rationale: Why is Downstream Analysis Crucial?

Confirming the modulation of a downstream biomarker provides direct evidence of the compound's mechanism of action and serves as a pharmacodynamic (PD) marker for in vivo studies.[14] Western blotting is the gold-standard technique for this analysis, allowing for the specific detection of the phosphorylated (active) form of a downstream substrate relative to the total amount of that substrate protein.[15] A decrease in the phosphorylated protein signal upon treatment is a clear indicator of target inhibition.

Signaling Pathway: TKX-Mediated Cellular Proliferation

G GF Growth Factor Receptor Receptor GF->Receptor TKX Target Kinase X (TKX) Receptor->TKX Substrate Downstream Substrate TKX->Substrate Phosphorylates pSubstrate p-Substrate (Active) Substrate->pSubstrate Proliferation Cell Proliferation pSubstrate->Proliferation Inhibitor AMP-2M-HCL-D1 Inhibitor->TKX

Caption: Inhibition of the TKX signaling pathway by AMP-2M-HCL-D1.

Experimental Protocol: Western Blot for Phospho-Substrate[16][19]
  • Cell Treatment & Lysis:

    • Plate a TKX-dependent cell line and allow cells to adhere.

    • Treat cells with increasing concentrations of AMP-2M-HCL-D1 (e.g., 0, 10, 50, 200, 1000 nM) for a defined period (e.g., 4 hours).

    • Wash cells with cold PBS and lyse them in RIPA buffer supplemented with fresh protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[15]

  • Protein Quantification & Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer and Blocking:

    • Transfer the separated proteins to a PVDF membrane.[15]

    • Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Crucial Note: Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background with phospho-specific antibodies.

  • Antibody Incubation & Detection:

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the TKX substrate (p-Substrate).

    • Wash the membrane extensively with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an ECL (chemiluminescence) substrate to visualize the protein bands.

    • Image the blot. Following imaging, the blot can be stripped and re-probed with an antibody for the total substrate protein to serve as a loading control.[16]

Conclusion: Synthesizing a Complete Validation Package

By systematically progressing through this three-chapter validation framework, researchers can build a robust and compelling case for the biological efficacy of a (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride derivative. The journey from demonstrating potent biochemical inhibition (Chapter 1), to confirming live-cell target engagement and functional potency (Chapter 2), and finally to validating the intended mechanistic impact on a downstream signaling pathway (Chapter 3), provides the comprehensive data package required for confident decision-making in a drug discovery program. This rigorous, evidence-based approach ensures that only the most promising candidates, with a well-validated mechanism of action, advance toward preclinical development.

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  • Johnson, G. L., et al. Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Molecular & Cellular Proteomics, 2011. [Link]

  • IntechOpen. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen Book Chapter. [Link]

  • Chemwatch. [4-(aminomethyl)pyridin-2-yl]methanol dihydrochloride — Chemical Substance Information. Chemwatch. [Link]

  • precisionFDA. 4-(AMINOMETHYL)PYRIDINE HYDROCHLORIDE. precisionFDA Substance Record. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental protection, and regulatory compliance. This guide prov...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride, ensuring that this process is handled with the scientific diligence it requires.

Hazard Identification and Risk Assessment: Understanding the "Why"

(4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride is a heterocyclic compound containing a pyridine ring, an aminomethyl group, a methanol group, and a hydrochloride salt. While a specific Safety Data Sheet (SDS) for this exact compound may not always be readily accessible, its structural motifs provide a clear indication of its potential hazards. Structurally similar compounds, such as 4-(Aminomethyl)pyridine and 2-(Aminomethyl)pyridine, are known to be hazardous.[1][2]

Inherent Hazards:

  • Corrosivity: The presence of the hydrochloride salt and the amine functional group suggests that the compound is likely corrosive. Analogous compounds are known to cause severe skin burns and eye damage.[1][2]

  • Irritation: It may cause respiratory irritation upon inhalation.[1][2][3]

  • Toxicity: Pyridine and its derivatives are generally considered hazardous and toxic.[4][5][6] Ingestion, inhalation, or skin contact may be harmful.[1][4]

  • Reactivity: The compound is incompatible with strong oxidizing agents and strong acids.[1] It may also be air-sensitive.[1]

Given these properties, (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride must be managed as hazardous chemical waste . Under no circumstances should it be disposed of in the regular trash or discharged into the sewer system.[6][7]

Hazard ClassPotential EffectSource Analogy
Skin Corrosion/Irritation Causes severe skin burns and irritation.2-(Aminomethyl)pyridine, 4-(Aminomethyl)pyridine[1][2]
Serious Eye Damage Causes serious eye damage, potentially leading to blindness.4-(Aminomethyl)pyridine[1]
Respiratory Irritation May cause respiratory tract irritation if inhaled.2-(Aminomethyl)pyridine[2]
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.4-(Aminomethyl)pyridine[1]

The Core Disposal Protocol: A Step-by-Step Guide

The primary and most compliant method for disposing of (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride and its associated waste is through a licensed professional waste disposal service or your institution's Environmental Health & Safety (EHS) department.[7][8][9]

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to prevent exposure.[8]

  • Eye Protection: Chemical splash goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (nitrile or neoprene are generally recommended).[6]

  • Body Protection: A laboratory coat and closed-toe shoes.

All handling, including preparation for disposal, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][8]

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.[10]

  • Designated Container: Collect all waste containing (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride in a dedicated, chemically compatible, and sealable container.[6][9] High-density polyethylene (HDPE) containers are often suitable for this purpose.[11]

  • Waste Streams:

    • Solid Waste: This includes unused or expired reagents, contaminated gloves, weighing papers, and absorbent materials from spill cleanups. Place these in a designated solid hazardous waste container.[8]

    • Liquid Waste: Collect all solutions containing the compound in a designated liquid hazardous waste container. Do not mix with incompatible waste streams, particularly strong oxidizers or strong acids.[1][10]

  • Incompatibility: Never mix this waste with incompatible chemicals. Store separately from acids, bases, and oxidizing agents.[10]

Step 3: Labeling the Waste Container

Accurate labeling is a regulatory requirement and essential for safety. The label must be clearly visible and include the following information:[10]

  • The words "Hazardous Waste" .

  • The full chemical name: "(4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride" . Do not use abbreviations or chemical formulas.

  • A clear statement of the associated hazards (e.g., Corrosive, Toxic, Irritant ).

  • The date the container was first used for waste accumulation.

Step 4: Safe Storage in a Satellite Accumulation Area (SAA)

Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup by waste management professionals.[10]

  • Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[12] It could be a designated section of a benchtop or a chemical fume hood.[10]

  • Conditions: The area must be cool, dry, and well-ventilated, away from sources of ignition or heat.[6]

  • Secondary Containment: Place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Step 5: Disposal of Empty Containers

Empty containers that held (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride are also considered hazardous waste until properly decontaminated.

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water or methanol) at least three times.

  • Collect Rinsate: Crucially, the rinsate from these washes must be collected and disposed of as liquid hazardous waste.[8][9] Do not pour the rinsate down the drain.

  • Final Disposal: After triple-rinsing and air-drying, deface the original label. The decontaminated container can then typically be disposed of as non-hazardous solid waste (e.g., broken glass box).[9][13] Consult your EHS department for specific institutional policies.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate risks.[6]

  • Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the entire lab and contact your EHS department.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[6][8]

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.[8]

Disposal Workflow and Decision-Making

The following diagram outlines the logical flow for the safe handling and disposal of (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride waste.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway cluster_final Final Steps start Begin Work with (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated? fume_hood->waste_generated spill Spill Occurs? fume_hood->spill solid_waste Solid Waste (Contaminated PPE, etc.) waste_generated->solid_waste Yes, Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_generated->liquid_waste Yes, Liquid empty_container Empty Container waste_generated->empty_container Yes, Empty Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse Container empty_container->triple_rinse store_saa Store Sealed Containers in Designated Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->collect_liquid dispose_container Dispose of Decontaminated Container as Non-Hazardous Waste collect_rinsate->dispose_container contact_ehs Contact EHS / Licensed Waste Disposal Service for Pickup store_saa->contact_ehs end End: Waste Managed Safely contact_ehs->end spill_protocol Follow Spill Management Protocol (Evacuate, Contain, Collect as Waste) spill->spill_protocol Yes spill_protocol->collect_solid

Caption: Disposal workflow for (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride.

References

  • Loba Chemie. (2016, April 20). 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. [Link]

  • Carl ROTH GmbH + Co. KG. Safety Data Sheet: Methanol. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Lab Alley. (2024, July 15). How to dispose of hydrochloric acid. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine. [Link]

  • National Taiwan University. (2019, January 15). Regulations for the Storage, Disposal, and Handling of Laboratory Waste. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Sunresin. Pyridine Wastewater Treatment. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Pyridine Tox Profile. [Link]

  • Maastricht University. Hazardous waste from laboratories UNS50 and UNS40. [Link]

  • Princeton University. Chemical Waste Disposal Guidelines. [Link]

  • DENIOS. (2025, October 27). Chemical disposal: what you need to know. [Link]

  • UNSW Sydney. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321. [Link]

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Handling

Personal protective equipment for handling (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride

Comprehensive Handling and Safety Protocol for (4-(Aminomethyl)pyridin-2-yl)methanol Hydrochloride As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a causality...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Handling and Safety Protocol for (4-(Aminomethyl)pyridin-2-yl)methanol Hydrochloride

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a causality-driven system. Handling functionalized pyridine derivatives like (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride requires an understanding of how its molecular structure dictates its macroscopic behavior in the lab. This guide provides the mechanistic reasoning behind the required Personal Protective Equipment (PPE), operational workflows, and disposal plans to ensure a self-validating safety environment.

Chemical Profile & Mechanistic Hazard Assessment

(4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride (CAS: 1844884-59-8) is a solid, functionalized heterocyclic building block widely utilized in drug development.

Quantitative Hazard & Property Data

Property / Hazard Value / GHS Code Mechanistic Impact
CAS Number 1844884-59-8 Unique identifier for inventory and waste tracking.
Physical State Solid High risk of aerosolization and static cling during transfer.
Storage Room Temp, Inert Atmosphere Prevents hygroscopic degradation and clumping.
Acute Toxicity (Oral) H302 (Warning) Harmful if swallowed; necessitates strict hygiene controls.
Skin/Eye Irritation H315, H319 (Warning) Rapid dissolution in mucosal moisture causes localized tissue damage.

| Respiratory Irritation | H335 (Warning) | Inhalation of dust triggers severe mucosal osmotic stress. |

The Causality of the Hazard: Pyridine derivatives are well-documented to cause mild to moderate dermal and severe ocular irritation[1]. While freebase pyridines are highly lipophilic and can rapidly penetrate intact skin[2], this specific compound is supplied as a hydrochloride (HCl) salt. The salt form drastically increases its hydrophilicity. When aerosolized dust contacts the tear film of the eye, the sweat on the skin, or the mucosal lining of the respiratory tract, it rapidly dissociates. This instantaneous dissolution creates micro-environments of altered pH and extreme osmotic stress, directly causing the severe eye irritation (H319) and respiratory irritation (H335).

Causality-Driven PPE Matrix

To counteract the specific physicochemical threats posed by this hydrochloride salt, the following PPE is mandatory:

PPE CategorySpecificationMechanistic Justification
Eye Protection Tight-fitting chemical safety goggles (EN 166 / ANSI Z87.1)Standard safety glasses leave gaps. Goggles prevent airborne salt dust from settling into the tear film, neutralizing the H319 hazard[1].
Hand Protection Double Nitrile gloves (minimum 0.11 mm thickness)Nitrile provides an excellent barrier against organic salts. Double-gloving allows for immediate shedding if powder adheres, preventing sweat-mediated dermal irritation (H315).
Body Protection Standard cotton lab coat (fully buttoned)Blocks physical deposition of the solid on clothing. Cotton is preferred as it minimizes the generation of static electricity compared to synthetic blends.
Respiratory Fume hood (80-100 fpm) or N95/P3 particulate respiratorCaptures aerosolized particulates during weighing. If a fume hood is unavailable, a P3 filter is required to block the inhalation of irritating dust (H335).

Operational Workflow

The following protocol is a self-validating system designed to minimize static aerosolization and prevent mucosal exposure.

OperationalWorkflow Start 1. Environmental Setup Verify Fume Hood & Inert Atmosphere PPE 2. PPE Donning Nitrile Gloves, Goggles, Lab Coat Start->PPE Pre-operation Weigh 3. Material Transfer Use Anti-Static Spatula & Boat PPE->Weigh Barrier established Dissolve 4. Dissolution Phase Controlled Solvent Addition Weigh->Dissolve Dust minimized Dispose 5. Waste Segregation Route to Halogenated Solid Waste Dissolve->Dispose Post-reaction

Step-by-step operational workflow for handling pyridine-derivative salts.

Step 1: Environmental Setup & Validation

  • Action: Ensure the fume hood sash is positioned at the certified operational height (typically 18 inches).

  • Validation Check: Verify the face velocity monitor reads between 80-100 fpm. This guarantees sufficient draft to capture any aerosolized salt particulates before they reach your breathing zone.

Step 2: Material Transfer

  • Action: Use an anti-static weighing boat and a grounded, stainless-steel spatula.

  • Causality: Hydrochloride salts frequently hold static charges. Using plastic spatulas can cause the powder to repel, aerosolize, and contaminate the workspace.

  • Validation Check: Visually inspect your outer gloves after weighing. If white powder is present, remove and replace the outer gloves immediately to prevent cross-contamination of other lab surfaces.

Step 3: Dissolution & Reaction Handling

  • Action: When creating stock solutions, add the solid to the solvent slowly, rather than pouring solvent over the bulk solid.

  • Causality: Rapid dissolution of organic salts can cause clumping and localized heat generation, which may lead to micro-splashing of the irritating solution.

Spill Response & Decontamination Plan

In the event of a solid spill outside the fume hood, execute the following protocol:

  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder.

  • Mechanical Collection (Dry): Do NOT use water initially. Adding water to a concentrated hydrochloride salt spill will rapidly dissolve it, spreading the irritant and potentially damaging surfaces. Use a slightly damp (not soaking) absorbent pad to gently sweep the solid into a pile, minimizing dust generation.

  • Chemical Neutralization: Once the bulk solid is collected, wash the residual area with a mild alkaline solution (e.g., 5% sodium bicarbonate). This neutralizes any residual acidity from the hydrochloride salt.

  • Final Rinse: Wipe the area with deionized water and dry thoroughly.

Disposal Plan

Proper waste segregation is critical for environmental compliance and safety.

  • Solid Waste: Collect all contaminated weighing boats, spatulas, and spill cleanup materials in a clearly labeled, sealable container. Route this to Halogenated Organic Solid Waste .

    • Causality: The presence of the chloride counterion dictates that it must be treated as halogenated waste. Processing this in non-halogenated streams can lead to the formation of toxic dioxins during standard low-temperature incineration.

  • Aqueous Waste: Any aqueous solutions containing this compound must be collected as Aqueous Halogenated Waste and never poured down the sink, as pyridine derivatives can be toxic to aquatic life and disrupt municipal water treatment biofilms.

References

  • (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride | 1844884-59-8 - Sigma-Aldrich (Hazard Data). Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqqCBgozwgjANPnN7PUj1SoQ7Lcl7OaigoKQ6fI-5CYlpYtP0ZM5cmUI6752oZeKr2LPHcMAyNlAob6b9aGkCM91WnIOuoN2rChoHMr7Too9eB9QYNN24AfQRTGhOpu3IHNKJbO22n1oXIi6Pgt5AYHCqUSEGJM5V69_VBUcGihJZ0w6b-V18=]
  • (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride | 1844884-59-8 - Sigma-Aldrich (Properties). Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHW-q0M68vidXnOhR_T0BGqbXK8HxRuxl9sITc8pZdycTiha6NMyAYHQT8Ec1M-t6r0OI3UhHMZEHE8TX8J9AXgs4eMd1UTcs8PspkU3UK3SrXApZA-QHmQe1EGmtWA8HYw6Jvk3Z7xvvrSNa299GfNbuVtPn1keh6LOwqcmOEtEQefa9Dpfvpyb9KE_qScoUWMHy0T9uI2boP_HGz4RujANw==]
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